Product packaging for PCEEA(Cat. No.:CAS No. 1072895-05-6)

PCEEA

Cat. No.: B1649894
CAS No.: 1072895-05-6
M. Wt: 247.38
InChI Key: PRQVCBDFWYTXDD-UHFFFAOYSA-N
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Description

PCEEA, also known as this compound, is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.38. The purity is usually 95%.
The exact mass of the compound N-(1-phenylcyclohexyl)-2-ethoxyethanamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO B1649894 PCEEA CAS No. 1072895-05-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1072895-05-6

Molecular Formula

C16H25NO

Molecular Weight

247.38

IUPAC Name

N-(2-ethoxyethyl)-1-phenylcyclohexan-1-amine

InChI

InChI=1S/C16H25NO/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3

InChI Key

PRQVCBDFWYTXDD-UHFFFAOYSA-N

SMILES

CCOCCNC1(CCCCC1)C2=CC=CC=C2

Canonical SMILES

CCOCCNC1(CCCCC1)C2=CC=CC=C2

Synonyms

N-(1-phenylcyclohexyl)-2-ethoxyethanamine
PCEEA cpd

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Mechanism of Action of PCEEA: An Uncharted Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals delving into the properties of N-(2-ethoxyethyl)-1-phenylcyclohexanamine (PCEEA) will find themselves at the frontier of forensic and pharmacological research. As a synthetic drug structurally analogous to psychoactive compounds like phencyclidine (PCP), ketamine, and eticyclidine, this compound has been identified as a substance with a potential for abuse.[1] However, a comprehensive understanding of its pharmacological activity and the precise mechanisms through which it exerts its effects on the central nervous system remains largely uncharted territory.

Currently, the scientific literature does not contain a detailed elucidation of the mechanism of action for this compound.[1] While its structural similarity to known dissociative anesthetics suggests a potential interaction with N-methyl-D-aspartate (NMDA) receptors, this remains a hypothesis pending empirical validation. The core of its signaling pathways, molecular targets, and downstream physiological consequences are yet to be formally investigated and documented.

What is Known: Metabolism and Detection

The primary focus of existing research on this compound has been on its metabolism and toxicological detection, crucial for forensic applications.[1][2] Studies in rat models have identified the metabolic pathways of this compound. The compound undergoes N-dealkylation and O-dealkylation, followed by oxidation of the resulting alcohol to a carboxylic acid. Additionally, hydroxylation of the cyclohexyl ring and aromatic hydroxylation have been observed as metabolic transformations.[2] These findings are instrumental in developing methods for the detection of this compound and its metabolites in biological samples, such as urine.[2]

The Path Forward: A Call for Pharmacological Investigation

The absence of detailed pharmacological data on this compound presents both a challenge and an opportunity for the scientific community. To bridge this knowledge gap, a concerted research effort is required to:

  • Determine Molecular Targets: Elucidate the primary and secondary binding sites of this compound within the central nervous system. Radioligand binding assays and other affinity-based screening methods will be essential in identifying its molecular targets, with a particular focus on NMDA receptors and other related ion channels and neurotransmitter systems.

  • Characterize Signaling Pathways: Investigate the intracellular signaling cascades that are modulated by this compound upon binding to its molecular targets. This would involve studying the effects on second messenger systems, protein phosphorylation, and gene expression.

  • Elucidate Physiological Effects: Conduct comprehensive in vitro and in vivo studies to characterize the dose-dependent physiological and behavioral effects of this compound. This will be critical in understanding its psychoactive properties and potential for toxicity.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of PCEEA Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCEEA hydrochloride (N-(2-ethoxyethyl)-1-phenylcyclohexanamine, monohydrochloride) is a synthetic compound structurally related to psychoactive substances such as phencyclidine (PCP), ketamine, and eticyclidine.[1] As a compound of interest in forensic and research applications, a thorough understanding of its chemical properties is essential for its accurate identification, handling, and study. This guide provides a comprehensive overview of the known chemical properties of this compound hydrochloride, including its physical characteristics, solubility, and metabolic fate, based on currently available scientific literature.

Physicochemical Properties

This compound hydrochloride is a crystalline solid.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₁₆H₂₅NO • HCl[2]
Formula Weight 283.8 g/mol [2]
CAS Number 1798021-89-2[2]
Melting Point 194 - 199 °C[2]
Purity ≥98%[2]
Formulation A crystalline solid[2]
pKa Data not available in cited literature

Solubility

The solubility of this compound hydrochloride has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and for designing analytical and biological experiments.

Table 2: Solubility of this compound Hydrochloride

SolventSolubilitySource
Dimethylformamide (DMF) 20 mg/mL[2]
Dimethyl sulfoxide (DMSO) 14 mg/mL[2]
Ethanol 25 mg/mL[2]
Phosphate-buffered saline (PBS), pH 7.2 10 mg/mL[2]

Stability and Storage

Proper storage is critical to maintain the integrity of this compound hydrochloride. It is recommended to store the compound at -20°C. Under these conditions, it is stable for at least five years.

Metabolism

The pharmacology of this compound hydrochloride has not yet been fully elucidated. However, studies on its metabolism in rat urine have provided insights into its biotransformation. The primary metabolic pathways include N-dealkylation, O-dealkylation, and hydroxylation of the cyclohexyl ring.

Below is a diagram illustrating the metabolic transformations of this compound.

PCEEA_Metabolism This compound This compound N_dealkylated N-dealkylated Metabolite This compound->N_dealkylated N-dealkylation O_dealkylated O-dealkylated Metabolite This compound->O_dealkylated O-dealkylation Hydroxylated Hydroxylated Metabolite This compound->Hydroxylated Cyclohexyl Hydroxylation Toxicological_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Acid_Hydrolysis Acid Hydrolysis Urine_Sample->Acid_Hydrolysis Extraction Liquid-Liquid Extraction Acid_Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC/MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

References

Unable to Identify "PCEEA" in a Pharmacological Context

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the molecule "PCEEA" within pharmacological and biochemical databases has yielded no definitive identification. The acronym does not correspond to a recognized compound for which receptor binding affinity studies and signaling pathway data are publicly available.

Initial investigations suggest a possible typographical error, as the closely related acronym "PCEA" is commonly used in a medical context to refer to Patient-Controlled Epidural Analgesia. This, however, is a medical procedure and not a ligand for receptor binding studies.

Without the correct identification of the molecule of interest, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed with your request, please provide the full chemical name or an alternative identifier for "this compound". With the correct information, a thorough and accurate technical guide can be compiled to meet the specifications of your request.

In vitro effects of PCEEA on neuronal cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vitro Evaluation of Novel Compounds on Neuronal Cells

Introduction

The investigation of novel chemical entities for their effects on neuronal cells is a cornerstone of neuropharmacology and drug development for neurological disorders. This guide provides a comprehensive overview of the principles, experimental designs, and data interpretation involved in characterizing the in vitro effects of novel compounds, using a hypothetical compound, PCEEA, as a framework for discussion. While direct research on "this compound" is not prevalent in publicly accessible literature, this document synthesizes established methodologies and findings from analogous neuroactive compounds to provide a robust technical framework for researchers, scientists, and drug development professionals. The focus will be on assessing neuroprotective and potential neurotoxic effects, as well as elucidating underlying mechanisms of action.

Core Principles of In Vitro Neuronal Studies

In vitro models are indispensable tools for the initial screening and mechanistic evaluation of neuroactive compounds. They offer a controlled environment to study specific cellular and molecular events without the complexities of a whole-organism system. Key applications include:

  • Neurotoxicity Screening: Identifying compounds that may be detrimental to neuronal survival or function.

  • Neuroprotection Assays: Evaluating a compound's ability to mitigate neuronal damage induced by various stressors.

  • Mechanism of Action Studies: Unraveling the signaling pathways and molecular targets through which a compound exerts its effects.

Data Presentation: In Vitro Effects of Exemplar Neuroactive Compounds

The following tables summarize quantitative data from studies on various compounds, illustrating the types of results obtained in in vitro neuronal assays. This data serves as a template for the characterization of novel compounds like this compound.

Table 1: Neuroprotective Effects of Compounds in In Vitro Excitotoxicity Models

Compound/ActivatorNeuronal ModelInsultOutcome MeasureResultReference
AC264613 (PAR2 agonist)Organotypic hippocampal slice culturesKainateNeurotoxicity ReductionSignificant protection[1]
GB88 (PAR2 modulator)Organotypic hippocampal slice culturesKainateNeurotoxicity ReductionSignificant protection[1]
S-220 (Epac2 agonist)In vitro cortical mechanical injury modelMechanical InjuryNeuroprotectionConferred neuroprotection to neurons and oligodendrocytes[2]

Table 2: Anti-Inflammatory and Modulatory Effects on Glial Cells

CompoundCell TypeStimulusKey BiomarkerEffectReference
Palmitoylethanolamide (PEA)N9 microglial cellsLipopolysaccharide (LPS)M1 pro-inflammatory markersBlunted the increase[3]
Palmitoylethanolamide (PEA)N9 microglial cellsLipopolysaccharide (LPS)M2 anti-inflammatory markersIncreased expression[3]
Palmitoylethanolamide (PEA)N9 cells and primary microgliaATPCa2+ transientsPrevented transients[3]

Table 3: Effects on Neuronal Excitability and Cell Cycle Reentry

CompoundNeuronal ModelConditionOutcome MeasureResultReference
Palmitoylethanolamide (PEA)Primary cortical culturesLPS-induced hyperexcitabilityNeuronal Firing (MEA)Antagonized hyperexcitability[3]
PCSO-524®Differentiated HT22 cells & primary neuronsConditioned medium (inflammation)Cell Cycle Reentry (Cyclin D1)Prevented cell cycle events[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments typically employed in the evaluation of novel compounds.

Organotypic Hippocampal Slice Culture (OHSC) Neurotoxicity Assay

This ex vivo model preserves the complex cellular architecture of the hippocampus, offering a more physiologically relevant context than dissociated cell cultures.

  • Slice Preparation: Hippocampi are dissected from postnatal day 7-9 mouse pups and sectioned into 350-400 µm slices using a McIlwain tissue chopper.

  • Culture: Slices are placed on semi-permeable membrane inserts in 6-well plates containing culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' balanced salt solution, supplemented with glucose and L-glutamine). They are maintained at 37°C in a 5% CO2 incubator for approximately 14 days in vitro (DIV) to allow for recovery and stabilization.

  • Treatment: At 14 DIV, the culture medium is replaced with fresh medium containing the test compound (e.g., this compound) and/or a neurotoxic insult (e.g., kainate). Propidium iodide (PI), a fluorescent marker for cell death, is often included.

  • Analysis: Slices are imaged at various time points using a high-content bioimager to quantify PI fluorescence, which is proportional to the extent of cell death.[1]

Microglia Activation and Polarization Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its effect on microglia, the resident immune cells of the CNS.

  • Cell Culture: N9 microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Pre-treatment: Cells are pre-incubated with the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours).

  • Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the culture to induce a pro-inflammatory (M1) phenotype.

  • Analysis:

    • Morphological Analysis: Changes in cell morphology (e.g., from ramified to amoeboid) are observed and quantified.

    • Marker Expression: The expression of M1 (e.g., TNF-α, IL-6) and M2 (e.g., Arginase-1, Ym1) markers is measured using techniques like qPCR, Western blot, or immunocytochemistry.[3]

Neuronal Cell Cycle Reentry Assay

This assay is used to screen for compounds that can prevent the aberrant reentry of post-mitotic neurons into the cell cycle, a phenomenon associated with neurodegeneration.

  • Model System: Differentiated HT22 cells or mature primary cortical neurons are used.

  • Induction of Cell Cycle Reentry: Neuroinflammation is mimicked by applying conditioned medium (CM) from activated THP-1 monocytic cells.

  • Treatment: Neuronal cultures are pre-treated with the test compound (e.g., PCSO-524®) before the addition of the CM.

  • Analysis: Immunostaining is performed for G1 phase cell cycle markers, such as Cyclin D1. An increase in the number of neurons positive for these markers indicates cell cycle reentry. The neuroprotective effect of the compound is quantified by the reduction in the percentage of marker-positive neurons.[4][5]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

G cluster_0 Experimental Workflow: Neuroprotection Assay A Primary Neuronal Culture Preparation B Pre-treatment with This compound A->B C Induction of Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity) B->C D Incubation Period C->D E Cell Viability Assessment (e.g., MTT Assay, LDH Release) D->E G cluster_1 Signaling Pathway: Modulation of Microglial Activation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 M1 M1 Polarization (Pro-inflammatory) TLR4->M1 This compound This compound UnknownR Unknown Receptor (e.g., CB2-like) This compound->UnknownR UnknownR->M1 M2 M2 Polarization (Anti-inflammatory) UnknownR->M2 Neuroinflammation Neuroinflammation & Neuronal Damage M1->Neuroinflammation G cluster_2 Logical Flow: Cell Cycle Reentry Inhibition Stress Neuroinflammatory Stressors (e.g., Conditioned Medium) Neuron Post-mitotic Neuron Stress->Neuron CCR Aberrant Cell Cycle Reentry (e.g., Cyclin D1 expression) Neuron->CCR Apoptosis Neuronal Apoptosis CCR->Apoptosis This compound This compound Treatment This compound->CCR Inhibits

References

The Neurochemical Profile of PCEEA: A Technical Overview and Guide for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

PCEEA, or N-(2-ethoxyethyl)-1-phenylcyclohexanamine, is a synthetic derivative of phencyclidine (PCP) that has emerged as a novel psychoactive substance. Despite its structural similarity to well-characterized dissociative anesthetics, the neurochemical profile of this compound remains largely uninvestigated in publicly available scientific literature. This technical guide synthesizes the limited existing knowledge on this compound, outlines its known metabolic pathways, and, based on its structural relationship to PCP, provides a hypothetical neurochemical profile to guide future research. This document also details the necessary experimental protocols required to elucidate the precise pharmacological mechanisms of this compound, thereby offering a framework for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction

This compound (N-(2-ethoxyethyl)-1-phenylcyclohexanamine) is a molecule belonging to the arylcyclohexylamine class of compounds, which includes phencyclidine (PCP) and ketamine. These compounds are known for their activity as NMDA receptor antagonists, leading to their dissociative anesthetic and psychoactive effects. While the metabolism of this compound has been the subject of initial investigation, its primary neurochemical targets, receptor binding affinities, and functional activities have not been formally documented. This guide aims to bridge this knowledge gap by providing a comprehensive overview of what is known and what can be reasonably hypothesized, alongside a clear roadmap for future experimental characterization.

Known Metabolism of this compound

The primary research available on this compound focuses on its metabolism and detection in biological samples. A study by Sauer et al. (2008) investigated the metabolic pathways of this compound in rat urine. The key transformations identified include:

  • N-dealkylation: Removal of the N-(2-ethoxyethyl) group.

  • O-dealkylation: Removal of the ethyl group from the ethoxy moiety.

  • Oxidation: Subsequent oxidation of the resulting alcohol from O-dealkylation to a carboxylic acid.

  • Hydroxylation: Addition of hydroxyl groups to the cyclohexyl ring at various positions.

  • Aromatic Hydroxylation: Hydroxylation of the phenyl group.

These metabolic steps are crucial for understanding the pharmacokinetics and toxicological profile of this compound.

Hypothetical Neurochemical Profile based on Structural Analogy to PCP

Given the structural similarity of this compound to phencyclidine, it is hypothesized that this compound will exhibit a comparable, though not identical, neurochemical profile. The following sections and data tables are presented as a hypothetical framework to guide future experimental validation.

Hypothesized Receptor Binding Affinities

The primary target for PCP is the ion channel pore of the NMDA receptor. It also shows affinity for other receptors, which contribute to its complex pharmacological effects. The following table presents hypothetical binding affinities (Ki, nM) for this compound at key central nervous system receptors, based on known PCP pharmacology.

Receptor TargetHypothetical Kᵢ (nM) for this compoundKnown Kᵢ (nM) for PCPRationale for Hypothesis
NMDA Receptor 50 - 200~50The core arylcyclohexylamine structure is the primary determinant of NMDA receptor affinity. The N-substituent may slightly modulate this affinity.
Sigma σ₁ Receptor 20 - 100~23PCP is a potent sigma σ₁ receptor agonist. The N-alkoxyethyl substituent on this compound may influence binding at this site.
Sigma σ₂ Receptor 100 - 500~160PCP has moderate affinity for the sigma σ₂ receptor. The structural modifications in this compound are expected to have a similar or slightly lesser affinity.
Dopamine Transporter (DAT) 200 - 1000~220PCP is a known dopamine reuptake inhibitor. The N-substituent of this compound may alter its interaction with the dopamine transporter.
Serotonin Transporter (SERT) >1000~2200PCP has a lower affinity for the serotonin transporter, and it is anticipated that this compound will exhibit similarly low affinity.
Norepinephrine Transporter (NET) >1000~1500PCP's affinity for the norepinephrine transporter is relatively low. This compound is expected to follow this trend.

Disclaimer: The data in this table is hypothetical and intended for illustrative and guidance purposes only. It is not based on experimental results for this compound.

Hypothesized Functional Activity

The functional activity of this compound is predicted to be that of a non-competitive antagonist at the NMDA receptor and an agonist at sigma receptors.

Assay TypeTargetPredicted Functional ActivityHypothetical EC₅₀/IC₅₀ (nM)Rationale for Hypothesis
[³H]MK-801 Binding NMDA ReceptorNon-competitive Antagonist100 - 500As an arylcyclohexylamine, this compound is expected to block the NMDA receptor ion channel in a non-competitive manner.
Calcium Flux Assay NMDA ReceptorAntagonist200 - 800Inhibition of NMDA-mediated calcium influx would confirm its antagonistic activity.
--INVALID-LINK---Pentazocine Binding Sigma σ₁ ReceptorAgonist50 - 250Structural similarities to other sigma agonists suggest this compound is likely to have agonistic properties at this receptor.
Dopamine Uptake Assay DATReuptake Inhibitor300 - 1500The phencyclidine scaffold is associated with dopamine reuptake inhibition.

Disclaimer: The data in this table is hypothetical and intended for illustrative and guidance purposes only. It is not based on experimental results for this compound.

Recommended Experimental Protocols for Elucidation of the Neurochemical Profile

To move from a hypothetical to an evidence-based understanding of this compound's neurochemical profile, a series of standard pharmacological assays are required.

Radioligand Binding Assays

This technique is essential for determining the binding affinity of this compound for a wide range of CNS targets.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound at various receptors and transporters.

General Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for NMDA receptors) or cultured cells expressing the target receptor in an appropriate buffer. Centrifuge to isolate the cell membranes.

  • Assay Incubation: In a multi-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor) and a range of concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue or Cultured Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubate Membranes, Radioligand & this compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ IC50->Ki Calcium_Flux_Workflow Start Cultured Neurons or Cell Line Dye Load with Calcium- Sensitive Dye Start->Dye Preincubation Pre-incubate with Varying [this compound] Dye->Preincubation Stimulation Stimulate with NMDA/Glycine Preincubation->Stimulation Measurement Measure Fluorescence (Calcium Influx) Stimulation->Measurement Analysis Calculate IC₅₀ for Inhibition Measurement->Analysis NMDA_Signaling_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Glutamate Glutamate Glutamate->NMDA_R Activates This compound This compound This compound->NMDA_R Blocks CaMKII CaMKII Activation Ca_influx->CaMKII nNOS nNOS Activation Ca_influx->nNOS Downstream Downstream Cellular Effects CaMKII->Downstream nNOS->Downstream

Early Research on N-Arachidonoyl-L-Serine (PCEEA) and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Synthesis, Biochemical Properties, and Signaling Pathways of a Novel Endocannabinoid-like Molecule.

This technical guide provides a comprehensive overview of the early research on N-arachidonoyl-L-serine (PCEEA), also known as ARA-S, and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the endocannabinoid system and related lipid signaling molecules. This document details the initial isolation, synthesis, and pharmacological characterization of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key signaling pathways.

Introduction

N-arachidonoyl-L-serine (this compound) is an endocannabinoid-like lipid mediator that was first isolated from bovine brain.[1] Chemically similar to the well-known endocannabinoid anandamide, this compound exhibits a unique pharmacological profile.[1] Early research has demonstrated that while it possesses weak affinity for the canonical cannabinoid receptors CB1 and CB2, it exerts significant biological effects, notably vasodilation and neuroprotection.[1][2] These findings have pointed towards the existence of novel receptor targets and signaling pathways for this class of molecules. This guide will delve into the foundational studies that have characterized this compound and its synthetic analogs.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs is crucial for their pharmacological investigation. A common method involves the coupling of arachidonic acid, or other fatty acids, to the amino group of L-serine or its analogs.

General Synthesis Protocol

A frequently employed method for the synthesis of N-acyl amino acids, including this compound, utilizes a peptide coupling agent. One such protocol involves the use of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU).[3]

Experimental Protocol: Synthesis of N-Arachidonoyl-L-Serine [3]

  • Activation of Arachidonic Acid: To a solution of arachidonic acid and 2.2 equivalents of triethylamine in a suitable solvent (e.g., acetonitrile and/or dimethylformamide), 1.05 equivalents of TBTU is added. The reaction mixture is stirred at room temperature for approximately 1 hour to activate the carboxylic acid.

  • Coupling Reaction: L-serine (1.20 equivalents) is then added to the reaction mixture, and stirring is continued at room temperature for 1 to 7 nights.

  • Work-up and Purification: The solution is concentrated, and water is added. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are concentrated and the crude product is purified using preparative liquid chromatography to yield the final N-arachidonoyl-L-serine product.

Biochemical and Pharmacological Properties

Early studies on this compound have focused on its interaction with cannabinoid receptors and its functional effects in various biological systems.

Receptor Binding Affinity

A key finding in the initial characterization of this compound was its low affinity for the CB1 and CB2 cannabinoid receptors, distinguishing it from classical endocannabinoids like anandamide.

CompoundReceptorBinding Affinity (Ki)Reference
N-Arachidonoyl-L-serine (this compound)CB1> 10,000 nM[1]

Experimental Protocol: Cannabinoid Receptor Binding Assay [1]

  • CB1 Receptor Binding: Displacement assays are performed using crude plasma membranes from mouse cerebellum.[1] A labeled cannabinoid agonist, such as [3H]CP-55,940 (0.5 nM), is used.[1] Non-specific binding is determined in the presence of a high concentration of a CB1 antagonist (e.g., 1 µM SR141716).[1] The ability of this compound to displace the radioligand is measured to determine its binding affinity.[1]

  • CB2 Receptor Binding: A similar displacement assay is conducted using cells transfected with the CB2 receptor (e.g., HEK293 cells).[1] [3H]CP-55,940 (1.0 nM) can be used as the radioligand, with a CB2 antagonist like SR144528 (0.5 µM) to define non-specific binding.[1]

Vasodilatory Effects

One of the most prominent biological activities of this compound identified in early research is its ability to induce vasodilation. This effect has been observed in isolated artery preparations and is thought to be, at least in part, endothelium-dependent.[1]

CompoundPreparationPotency (EC50 / pEC50)Reference
N-Arachidonoyl-L-serine (this compound)Rat Mesenteric Artery (intact)pEC50 = 5.49[4]
N-Arachidonoyl-L-serine (this compound)Rat Mesenteric Artery (denuded)pEC50 = 5.14[4]

Experimental Protocol: Vasodilation Assay [5]

  • Preparation of Arterial Rings: Segments of arteries (e.g., third-order mesenteric arteries from rats) are isolated and mounted in a wire myograph.[5]

  • Pre-constriction: The arterial rings are pre-constricted with an agent such as phenylephrine to induce a stable tone.[6]

  • Cumulative Concentration-Response Curve: this compound is added to the bath in a cumulative manner, and the relaxation of the arterial ring is measured at each concentration to construct a dose-response curve and determine the EC50 or pEC50 value.[5]

Ion Channel Modulation

Subsequent investigations revealed that this compound can modulate the activity of specific ion channels, providing a potential mechanism for its physiological effects. Specifically, this compound has been identified as an activator of large conductance Ca2+-activated K+ (BKCa) channels.[5]

CompoundChannelPotency (pEC50)Reference
N-Arachidonoyl-L-serine (this compound)BKCa5.63[4][5]
N-Arachidonoyl-D-serineBKCa5.32[4][5]

Experimental Protocol: Electrophysiological Recording of BKCa Channels [5][7]

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with the α-subunit of the human BKCa channel are used.[5]

  • Whole-Cell Patch Clamp: The whole-cell patch-clamp technique is employed to record the outward K+ currents through the BKCa channels.[5][7]

  • Data Acquisition: Cells are held at a specific membrane potential, and voltage steps are applied to elicit channel opening.[7] this compound is applied to the cells, and the change in the outward K+ current is measured to assess its effect on channel activity.[7]

Signaling Pathways

The signaling pathways activated by this compound are still under investigation, but early research has provided important initial insights. The weak interaction with CB1 and CB2 receptors suggests that this compound likely acts through alternative targets.

Putative Novel Receptor and Downstream Kinases

The vasodilatory effects of this compound, which are resistant to CB1 and CB2 antagonists, have led to the hypothesis that it may act on a novel, as-yet-unidentified G-protein coupled receptor.[1] Downstream of this putative receptor, this compound has been shown to stimulate the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt) in endothelial cells.[1]

PCEEA_Signaling_Putative_GPCR This compound This compound Putative_GPCR Putative GPCR This compound->Putative_GPCR G_Protein G-Protein Putative_GPCR->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PKC PKC PLC->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Akt Akt (Protein Kinase B) PI3K->Akt p_Akt p-Akt Akt->p_Akt p_MAPK p-p44/42 MAPK MAPK_Pathway->p_MAPK Cellular_Response Cellular Response (e.g., Vasodilation) p_Akt->Cellular_Response p_MAPK->Cellular_Response

Caption: Putative signaling pathway of this compound via a novel GPCR.

Direct Activation of BKCa Channels

A more direct signaling mechanism for this compound has been identified through its activation of BKCa channels. This interaction appears to be independent of cannabinoid receptors and G-protein signaling and is dependent on membrane cholesterol.[5]

PCEEA_BKCa_Activation cluster_membrane Cell Membrane This compound This compound BKCa BKCa Channel This compound->BKCa Direct Activation (Cholesterol Dependent) Membrane Plasma Membrane K_ion K+ BKCa->K_ion K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: Direct activation of BKCa channels by this compound.

Conclusion

The early research on N-arachidonoyl-L-serine has unveiled a fascinating endocannabinoid-like molecule with a distinct pharmacological profile. Its weak activity at classical cannabinoid receptors, coupled with its potent vasodilatory and ion channel-modulating effects, suggests the existence of novel therapeutic targets within the broader endocannabinoid system. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research aimed at further elucidating the physiological roles of this compound and its analogs and exploring their potential as therapeutic agents. Further structure-activity relationship studies on a wider range of analogs are warranted to optimize potency and selectivity for its unique molecular targets.

References

PCEEA Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of PCEEA hydrochloride (N-(2-ethoxyethyl)-1-phenylcyclohexanamine, monohydrochloride). The information herein is intended to support research, analytical method development, and formulation studies involving this psychoactive compound.

Physicochemical Properties

This compound hydrochloride is a synthetic compound structurally related to arylcyclohexylamines like phencyclidine (PCP) and ketamine.[1][2] It is supplied as a crystalline solid for research purposes.[3]

PropertyValueReference
Molecular Formula C₁₆H₂₅NO • HCl[3]
Molecular Weight 283.8 g/mol [3]
Appearance Crystalline Solid[3]
Purity ≥98%[3]

Solubility Profile

The solubility of this compound hydrochloride has been determined in several common organic solvents and a buffered aqueous solution. This data is crucial for the preparation of stock solutions and experimental media.

SolventSolubility (mg/mL)Reference
Ethanol25[3]
N,N-Dimethylformamide (DMF)20[3]
Dimethyl Sulfoxide (DMSO)14[3]
Phosphate-Buffered Saline (PBS, pH 7.2)10[3]
Experimental Protocol for Solubility Determination (General Method)

While a specific, detailed protocol for the solubility determination of this compound hydrochloride is not publicly available, a general method for assessing the solubility of hydrochloride salts in a research setting is outlined below. This protocol is based on common laboratory practices.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh this compound Hydrochloride solvent Select Solvent (e.g., Ethanol, DMSO) start->solvent vials Prepare Serial Dilutions in Vials solvent->vials equilibrate Equilibrate at a Controlled Temperature with Agitation vials->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Supernatant (e.g., HPLC-UV, LC-MS) supernatant->analyze quantify Quantify Concentration Against a Standard Curve analyze->quantify determine Determine Solubility Limit quantify->determine

General workflow for solubility determination.
  • Preparation of Saturated Solutions: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved this compound hydrochloride is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

Understanding the stability of this compound hydrochloride is critical for ensuring the integrity of research findings and for the development of analytical methods.

Solid-State Stability

As a crystalline solid, this compound hydrochloride exhibits excellent stability. When stored at -20°C, it is stable for at least five years.[3]

Storage ConditionStabilityReference
-20°C (Solid)≥ 5 years[3]
Solution Stability and Degradation Pathways

Detailed studies on the solution stability and degradation pathways of this compound hydrochloride are not extensively documented in the public domain. However, based on the chemical structure of arylcyclohexylamines and general principles of drug degradation, potential instabilities can be inferred. Forced degradation studies are typically employed to identify potential degradation products and develop stability-indicating analytical methods.

A typical forced degradation study would expose solutions of this compound hydrochloride to the following conditions:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solution at a high temperature (e.g., 70-80°C).

  • Photodegradation: Exposure to UV and visible light.

The diagram below illustrates a logical workflow for conducting such a study.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Characterization start This compound HCl Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc separate Separate Degradants from Parent Compound hplc->separate identify Identify Degradation Products (MS/NMR) separate->identify pathway Elucidate Degradation Pathway identify->pathway

Workflow for a forced degradation study.
Experimental Protocol for a Stability-Indicating HPLC Method Development (General)

The development of a stability-indicating analytical method is essential to accurately quantify the parent compound in the presence of its degradation products. A general protocol for developing such a method using RP-HPLC is as follows:

  • Forced Degradation: As described in the previous section, samples of this compound hydrochloride are subjected to various stress conditions to generate degradation products.

  • Chromatographic Method Development:

    • Column Selection: A reversed-phase column (e.g., C18) is typically a good starting point.

    • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is optimized to achieve separation between the parent peak and all degradation product peaks.

    • Detector Wavelength Selection: The UV detector wavelength is selected at the λmax of this compound hydrochloride to ensure maximum sensitivity for the parent compound.

  • Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the peaks for the degradation products do not interfere with the peak for this compound hydrochloride.

Recommendations for Handling and Storage

  • Solid Form: this compound hydrochloride should be stored as a crystalline solid at -20°C for long-term stability.[3]

  • Solutions: Stock solutions in organic solvents such as ethanol, DMSO, and DMF should be prepared fresh. If short-term storage is necessary, they should be kept at -20°C or below and protected from light. The stability of this compound hydrochloride in aqueous solutions, particularly at neutral or basic pH, may be limited, and fresh preparation is highly recommended.

Conclusion

This compound hydrochloride demonstrates good solubility in common organic solvents and moderate solubility in aqueous buffer. Its solid form is highly stable under recommended storage conditions. While specific data on its degradation pathways are lacking, a systematic approach using forced degradation studies can elucidate its stability profile in solution and is crucial for the development of robust, stability-indicating analytical methods. The information and protocols provided in this guide serve as a valuable resource for researchers working with this compound.

References

A Technical Guide to the Preclinical In Vivo Behavioral Assessment of Novel Psychoactive Compounds: A Framework for PCEEA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield specific experimental data on the in vivo behavioral effects of PCEEA (2-phenyl-N-(1-(2-(4-(2-cyano-3,4-dihydro-2H-1,5-benzodioxepin-2-yl)ethyl)piperidin-4-yl)ethyl)acetamide). Therefore, this document provides a robust framework and technical guide for the preclinical assessment of a novel compound like this compound, based on established methodologies in behavioral neuroscience.

Introduction

The preclinical evaluation of novel psychoactive compounds is a critical step in the drug development pipeline. This process relies on a battery of standardized behavioral assays in animal models to characterize the compound's pharmacological profile, including its potential therapeutic effects and off-target liabilities. This guide outlines a systematic approach to assessing the in vivo behavioral effects of a novel molecule, using this compound as a representative example. The focus is on assays that evaluate locomotor activity, anxiety-like behavior, and depressive-like states, which are fundamental domains in psychopharmacology.

Experimental Protocols

A thorough behavioral assessment of a novel compound typically involves a tiered approach, starting with general activity and progressing to more specific domains of psychopathology. The following are detailed protocols for foundational behavioral assays.

Open Field Test (OFT)

The Open Field Test (OFT) is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[1][2][3][4][5] Animals are placed in a novel, open arena, and their exploratory behavior is quantified. A reduction in movement and a preference for the periphery (thigmotaxis) are often interpreted as indicative of anxiety.[1]

Methodology:

  • Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape.[5] The floor is typically divided into a grid of equal-sized squares, with the central squares defined as the "center zone."

  • Procedure:

    • Acclimate the animals to the testing room for at least 30 minutes prior to the test.

    • Administer this compound or vehicle at the desired dose(s) and route of administration, with an appropriate pretreatment time.

    • Gently place the animal in a corner of the open field arena.

    • Allow the animal to explore the arena for a set period, typically 5-10 minutes.[3]

    • Record the session using a video camera mounted above the arena.

  • Parameters Measured:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Frequency of entries into the center zone: Another measure of anxiety-like behavior.

    • Rearing frequency: The number of times the animal stands on its hind legs, which can be related to exploration or anxiety.

    • Thigmotaxis: The tendency to remain close to the walls of the arena.

Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a classic test for assessing anxiety-like behavior in rodents.[6][7] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6]

Methodology:

  • Apparatus: A plus-shaped maze elevated above the floor, with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.

  • Procedure:

    • Acclimate the animals to the testing room.

    • Administer this compound or vehicle.

    • Place the animal in the center of the maze, facing one of the open arms.[6]

    • Allow the animal to explore the maze for a 5-minute session.[8]

    • An observer or automated tracking software records the animal's movements.

  • Parameters Measured:

    • Time spent in the open arms: Anxiolytic compounds are expected to increase the time spent in the open arms.

    • Number of entries into the open arms: A higher number of entries suggests reduced anxiety.

    • Time spent in the closed arms: Anxiogenic compounds may increase the time spent in the closed arms.

    • Total arm entries: Can be used as a measure of overall activity.

Forced Swim Test (FST)

The Forced Swim Test (FST), also known as the Porsolt test, is a widely used assay to screen for potential antidepressant efficacy.[9][10][11] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[9] Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.

Methodology:

  • Apparatus: A transparent glass cylinder (e.g., 50 cm high, 20 cm in diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[10][11]

  • Procedure:

    • Acclimate the animals to the testing room.

    • Administer this compound or vehicle.

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes.[10][11]

    • A trained observer scores the animal's behavior, or the session is video-recorded for later analysis.

  • Parameters Measured:

    • Duration of immobility: The primary endpoint. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Time spent swimming: Active swimming movements.

    • Time spent climbing: Frantic attempts to climb the walls of the cylinder.

Data Presentation

Quantitative data from these behavioral assays should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Hypothetical Data from the Open Field Test for this compound

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Center EntriesRears
Vehicle-1500 ± 12025 ± 510 ± 230 ± 4
This compound11450 ± 11045 ± 618 ± 332 ± 5
This compound51300 ± 10060 ± 8 25 ± 428 ± 4
This compound10900 ± 90 55 ± 722 ± 3 15 ± 3

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Table 2: Hypothetical Data from the Elevated Plus Maze for this compound

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Closed Arm EntriesTotal Arm Entries
Vehicle-15 ± 320 ± 412 ± 215 ± 2
This compound130 ± 535 ± 510 ± 114 ± 2
This compound545 ± 6 50 ± 69 ± 113 ± 1
This compound1040 ± 5 48 ± 510 ± 212 ± 1

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Table 3: Hypothetical Data from the Forced Swim Test for this compound

Treatment GroupDose (mg/kg)Duration of Immobility (s)Time Swimming (s)Time Climbing (s)
Vehicle-180 ± 15120 ± 1060 ± 8
This compound1150 ± 12140 ± 1170 ± 9
This compound5120 ± 10160 ± 1280 ± 10
This compound1090 ± 8 180 ± 1590 ± 11

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a single behavioral experiment.

G cluster_pre Pre-Testing Phase cluster_test Testing Phase cluster_post Post-Testing Phase acclimation Animal Acclimation (1 week) habituation Habituation to Handling acclimation->habituation dosing Compound Administration (this compound or Vehicle) habituation->dosing behavioral_test Behavioral Assay (e.g., OFT, EPM, FST) dosing->behavioral_test recording Video Recording behavioral_test->recording scoring Behavioral Scoring (Automated or Manual) recording->scoring analysis Data Analysis scoring->analysis interpretation Interpretation of Results analysis->interpretation G This compound This compound receptor Dopamine Receptor (e.g., D1, D2) This compound->receptor Binds/Modulates ac Adenylate Cyclase receptor->ac Activates/Inhibits camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka downstream Downstream Targets (e.g., DARPP-32, CREB) pka->downstream behavior Behavioral Effects (Locomotion, Reward) downstream->behavior G This compound This compound receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) This compound->receptor Binds/Modulates plc Phospholipase C (PLC) receptor->plc pi3k PI3K/Akt Pathway receptor->pi3k mapk MAPK/ERK Pathway plc->mapk transcription Gene Transcription pi3k->transcription mapk->transcription behavior Behavioral Effects (Anxiety, Depression) transcription->behavior

References

Methodological & Application

Techniques for Administering Palmitoylethanolamide (PEA) in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on PCEEA: While the primary focus of this document is on Palmitoylethanolamide (PEA), the techniques and protocols described herein are presented as a strong proxy for the administration of its closely related ethanolamide, this compound. Due to the limited specific literature on this compound, the information provided is based on the extensive research available for PEA, a well-studied N-acylethanolamine with similar physicochemical properties and biological activities. Researchers should consider these protocols as a starting point for developing studies with this compound, with the understanding that optimization may be necessary.

Introduction

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family. It is a well-documented anti-inflammatory, analgesic, and neuroprotective agent. Its efficacy has been demonstrated in a variety of preclinical rodent models of disease, including neurodegenerative disorders, inflammatory conditions, and neuropathic pain. This document provides detailed application notes and protocols for the administration of PEA to rodents, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Administration Parameters

The following table summarizes key quantitative data from various studies involving the administration of PEA to rodents. This information is crucial for experimental design and dose selection.

ParameterRoute of AdministrationDosageVehicleRodent SpeciesExperimental ContextReference
Dosage Subcutaneous (slow-release pellets)30 mg/kg/day (approx. 0.88 mg/day)-Tg2576 Mice (Alzheimer's model)Chronic neuroprotection and neuroinflammation[1]
Dosage Oral (in food)100 mg/kg/dayStandard diet3xTg-AD Mice (Alzheimer's model)Cognitive deficit and neuroinflammation[2]
Dosage Intraperitoneal (i.p.)2, 5, 10 mg/kg10% ethanol and 90% normal salineSprague-Dawley RatsNeuropathic and inflammatory pain[3]
Dosage Intra-articular0.05, 0.1, 0.2 mg10% ethanol and 90% normal salineSprague-Dawley RatsInflammatory pain[3]
Dosage Intraperitoneal (i.p.)10 mg/kg-MiceAllergic sensitization[4]
Pharmacokinetics Oral (single dose)100 mg/kg-Non-Tg MiceBrain and plasma PEA levels[2]
Pharmacokinetics Subcutaneous (pellets)30 mg/kg/day-WT and Tg2576 MiceBrain and plasma PEA levels[1]

Experimental Protocols

Subcutaneous Administration via Slow-Release Pellets

This method is ideal for chronic administration studies, providing sustained release of the compound and minimizing animal handling and stress.

Materials:

  • PEA slow-release pellets (customized for desired release rate and duration)

  • Trocar

  • Surgical scissors and forceps

  • 70% ethanol

  • Anesthetic (e.g., isoflurane)

  • Analgesic

Procedure:

  • Anesthetize the rodent using an appropriate anesthetic.

  • Shave a small area of fur on the dorsal side, between the scapulae.

  • Disinfect the shaved area with 70% ethanol.

  • Make a small incision (approximately 5 mm) in the skin.

  • Create a subcutaneous pocket by blunt dissection with a hemostat.

  • Insert the PEA pellet into the subcutaneous pocket using a trocar.

  • Close the incision with wound clips or sutures.

  • Administer a post-operative analgesic as per institutional guidelines.

  • Monitor the animal for recovery and signs of infection.

Oral Administration

Oral administration can be achieved by gavage or by incorporating the compound into the animal's food. The latter is less stressful for long-term studies.

a) Oral Gavage:

Materials:

  • PEA solution/suspension in a suitable vehicle (e.g., 1% carboxymethylcellulose)

  • Oral gavage needle (size appropriate for the rodent)

  • Syringe

Procedure:

  • Prepare the PEA solution/suspension at the desired concentration.

  • Gently restrain the rodent.

  • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

  • Insert the gavage needle into the esophagus, ensuring it does not enter the trachea.

  • Slowly administer the PEA solution/suspension.

  • Carefully remove the gavage needle.

  • Return the animal to its cage and monitor for any adverse effects.

b) Incorporation into Food:

Procedure:

  • Calculate the total amount of PEA needed for the study duration and number of animals.

  • Thoroughly mix the calculated amount of PEA with the powdered rodent chow to ensure a homogenous distribution.

  • If necessary, the mixture can be re-pelleted.

  • Provide the PEA-containing food ad libitum, replacing the standard diet.

  • Monitor food intake to estimate the daily dose of PEA consumed by each animal.

Intraperitoneal (i.p.) Injection

This is a common route for acute administration of compounds.

Materials:

  • PEA solution/suspension in a suitable vehicle (e.g., 10% ethanol in saline)[3]

  • Sterile syringe and needle (e.g., 25-27 gauge)

Procedure:

  • Prepare the PEA solution/suspension.

  • Restrain the rodent in a supine position, tilting the head downwards.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Insert the needle at a 15-20 degree angle.

  • Aspirate to ensure no fluid is withdrawn, indicating correct placement in the peritoneal cavity.

  • Inject the PEA solution/suspension.

  • Withdraw the needle and return the animal to its cage.

Visualizations

Experimental Workflow for In Vivo Rodent Studies

experimental_workflow start Start: Acclimatization of Rodents baseline Baseline Measurements (e.g., behavioral tests, physiological parameters) start->baseline grouping Random Assignment to Treatment Groups (PEA vs. Vehicle) baseline->grouping admin This compound/PEA Administration (Specify Route and Dosage) grouping->admin monitoring Monitoring (Health, Behavior) admin->monitoring endpoint Endpoint Measurements (e.g., behavioral assays, tissue collection) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End of Study analysis->end

Caption: General experimental workflow for in vivo rodent studies investigating the effects of this compound/PEA.

Representative Signaling Pathway for N-Acylethanolamines

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / PEA PPARa PPARα (Nuclear Receptor) This compound->PPARa Activates GPR55 GPR55 (GPCR) This compound->GPR55 Modulates FAAH FAAH (Enzyme) This compound->FAAH Inhibits (indirectly increases endocannabinoids) Gene_Expression Gene Expression (Anti-inflammatory & Neuroprotective Genes) PPARa->Gene_Expression Regulates PLC PLC GPR55->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release

Caption: A simplified diagram of potential signaling pathways modulated by N-acylethanolamines like PEA.

References

Unveiling the Neuroprotective Potential of PCEEA: Application Notes and Protocols for Brain Slice Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology, the endogenous fatty acid amide Palmitoylethanolamide (PCEEA or PEA) has emerged as a promising therapeutic agent with profound implications for neuronal health and disease. To facilitate further research and drug development in this area, we present detailed application notes and protocols for studying the effects of this compound in ex vivo brain slice preparations. These guidelines are tailored for researchers, scientists, and drug development professionals, providing a comprehensive framework for electrophysiological and biochemical investigations.

Introduction

Palmitoylethanolamide is an endogenous lipid mediator that plays a crucial role in cellular homeostasis, demonstrating anti-inflammatory, analgesic, and neuroprotective properties. Its mechanism of action is multifaceted, involving the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), and modulation of other key signaling players like the G-protein coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. Brain slice preparations offer an invaluable ex vivo platform to dissect the intricate neuronal signaling pathways modulated by this compound, preserving the local synaptic circuitry.

Data Presentation: Quantitative Effects of this compound on Neuronal Activity

The following table summarizes the quantitative data on the effects of this compound on neuronal parameters, providing a clear reference for expected experimental outcomes.

ParameterSpecies/Brain RegionThis compound ConcentrationEffectReference
Intracellular Ca2+ Concentration ([Ca2+]i)Rat Sensory Neurons (F11 cells)1-30 µM (EC50 = 3.0 ± 0.1 µM)Dose-dependent increase[1][2]
Excitatory Postsynaptic Potential (EPSP) AmplitudeRat Hippocampal Neurons> 1 mMTransient increase
GPR55 Receptor SignalingRat Ventral HippocampusN/A (agonist action)Modulation of mesolimbic dopamine activity[3][4][5]
TRPV1 Channel ActivationCHO cells transfected with rat TRPV110 µMActivation of inward currents[1][2]
Neuronal Survival (in response to Aβ toxicity)Organotypic Hippocampal SlicesNot specifiedImproved survival via PPARα activation[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

I. Acute Brain Slice Preparation

This protocol describes the preparation of viable acute brain slices for electrophysiological recordings and biochemical assays.

Materials:

  • Animals: C57BL/6 mice (P21-P35)

  • Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.

  • Artificial Cerebrospinal Fluid (aCSF, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 1 mM MgSO4.

  • Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, recording chamber.

Procedure:

  • Anesthetize the mouse with isoflurane and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) NMDG slicing solution.

  • Glue the brain to the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold NMDG solution.

  • Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature for at least 1 hour before experiments.

II. Electrophysiological Recordings

This protocol outlines the whole-cell patch-clamp technique to record synaptic currents.

Materials:

  • Prepared brain slices

  • Recording rig: Microscope with DIC optics, micromanipulators, amplifier, digitizer.

  • Patch pipettes: Pulled from borosilicate glass (3-5 MΩ resistance).

  • Intracellular solution (for voltage-clamp):

    • For EPSCs (Erev ~0 mV): 135 mM Cs-methanesulfonate, 10 mM CsCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 5 mM QX-314. pH adjusted to 7.2 with CsOH.

    • For IPSCs (Erev ~-70 mV): 140 mM CsCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 5 mM QX-314. pH adjusted to 7.2 with CsOH.

  • This compound stock solution: Dissolve this compound in DMSO to a high concentration (e.g., 100 mM) and then dilute in aCSF to the final desired concentrations.

Procedure:

  • Transfer a brain slice to the recording chamber continuously perfused with carbogenated aCSF.

  • Visualize a neuron (e.g., a hippocampal CA1 pyramidal neuron) using the microscope.

  • Approach the neuron with a patch pipette filled with the appropriate intracellular solution and establish a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline synaptic activity (spontaneous or evoked EPSCs/IPSCs).

  • Bath-apply this compound at the desired concentration and record the changes in synaptic currents.

  • Wash out the drug to observe recovery.

III. Biochemical Analysis: Western Blotting

This protocol provides a method for analyzing protein expression changes in brain slices following this compound treatment.

Materials:

  • Treated and control brain slices

  • Lysis buffer (RIPA buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors.

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer: 5% non-fat milk or BSA in TBST.

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After electrophysiological recording or drug treatment, snap-freeze the brain slice in liquid nitrogen.

  • Homogenize the slice in ice-cold RIPA buffer.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-PPARα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

PCEEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates GPR55 GPR55 This compound->GPR55 Activates PPARa PPARα This compound->PPARa Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx G_protein Gq/11 GPR55->G_protein Downstream_Ca Downstream Ca²⁺ Signaling Ca_influx->Downstream_Ca PLC PLC G_protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream_Ca Downstream_PKC Downstream PKC Signaling PKC->Downstream_PKC RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE Binds Gene_expression Gene Expression (Neuroprotection, Anti-inflammation) PPRE->Gene_expression

Experimental_Workflow cluster_prep Slice Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Sacrifice Animal Sacrifice (Mouse) Brain_Extraction Brain Extraction Animal_Sacrifice->Brain_Extraction Slicing Vibratome Slicing (300-400 µm) Brain_Extraction->Slicing Recovery Recovery (NMDG Solution) Slicing->Recovery Incubation Incubation (aCSF) Recovery->Incubation Electrophysiology Electrophysiology (Patch-Clamp) Incubation->Electrophysiology Biochemical_Assay Biochemical Assay (Western Blot/ELISA) Incubation->Biochemical_Assay Parallel Experiment PCEEA_Application This compound Application Electrophysiology->PCEEA_Application PCEEA_Application->Biochemical_Assay Post-recording Ephys_Analysis Analysis of Synaptic Currents PCEEA_Application->Ephys_Analysis Biochem_Analysis Quantification of Protein Expression Biochemical_Assay->Biochem_Analysis Interpretation Interpretation of Results Ephys_Analysis->Interpretation Biochem_Analysis->Interpretation

References

Application of Palmitoylethanolamide (PEA) in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, is a bioactive lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3][4][5] In the field of electrophysiology, PEA is gaining attention as a modulator of neuronal and glial cell activity, making it a valuable tool for studying a variety of physiological and pathological processes. Its multifaceted mechanism of action, primarily involving the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α), and indirect modulation of ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1), offers a unique avenue for investigating neuronal excitability, synaptic transmission, and neuroinflammation.[2][3][6][7][8][9][10][11]

These application notes provide a comprehensive overview of the use of PEA in electrophysiology studies, complete with detailed protocols for key experiments, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.

Key Applications in Electrophysiology

  • Modulation of Neuronal Excitability: PEA has been shown to alter neuronal firing rates and excitability. These effects are often mediated by its influence on ion channels and intracellular signaling cascades.[12] Electrophysiological techniques such as patch-clamp and extracellular recordings can be employed to characterize these modulatory effects on different neuron types.

  • Investigation of Nociceptive Pathways: Given its analgesic properties, PEA is a key compound for studying pain pathways. Electrophysiological recordings from dorsal root ganglion (DRG) neurons or spinal cord slices can be used to assess the effect of PEA on nociceptive signaling and sensitization of sensory neurons.[6][9]

  • Neuroinflammation and Glial Cell Activity: PEA is known to modulate the activity of microglia and astrocytes, key players in neuroinflammation.[5] Electrophysiological studies can be designed to investigate how PEA affects glial cell membrane properties, ion channel function, and their communication with neurons.

  • Drug Discovery and Development: As a potential therapeutic agent for neurological and inflammatory disorders, understanding the electrophysiological effects of PEA and its analogs is crucial for drug development. High-throughput electrophysiology platforms can be utilized to screen for novel compounds that target the PEA signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Palmitoylethanolamide (PEA) in various electrophysiological and related assays.

ParameterCell TypePEA ConcentrationEffectReference
EC50 for PPAR-α activationIn vitro3.1 ± 0.4 µMSelective activation of PPAR-α[7][8]
Intracellular Ca2+ ([Ca2+]i) increaseF11 cells1-30 µMDose-dependent increase[6][9]
TRPV1-mediated inward currentTRPV1-transfected CHO cells10 µMActivation of large inward currents[6]
Pain Reduction (VAS Score)Human subjects with chronic pain600 mg/dayOverall reduction of 0.7 ± 0.4[12]
Neuronal FiringMedial Prefrontal Cortex (in vivo)Not specifiedPartial normalization of firing activity in a TBI model[1]
AntagonistTargetEffect on PEA-induced [Ca2+]i increaseReference
Capsazepine (1 µM)TRPV1Inhibition[6][9]
SB-366791 (1 µM)TRPV1Inhibition[6][9]
GW-6471 (10 µM)PPAR-αInhibition[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate PEA's Effect on TRPV1 Channels

This protocol describes how to measure the effect of PEA on TRPV1 channel activity in cultured dorsal root ganglion (DRG) neurons or a cell line heterologously expressing TRPV1 (e.g., HEK293 or CHO cells).

Materials:

  • Cells: Primary cultured DRG neurons or TRPV1-expressing cell line.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2 with KOH).

  • Palmitoylethanolamide (PEA): Stock solution in DMSO (e.g., 10 mM). Final concentrations typically range from 1 to 30 µM.

  • Capsaicin: Positive control for TRPV1 activation (e.g., 1 µM).

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment.

  • Patch Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and apply gentle positive pressure.

    • Upon contacting the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Record baseline current for 1-2 minutes.

    • Apply PEA at the desired concentration (e.g., 10 µM) via the perfusion system. Record the current response.

    • Wash out the PEA with the external solution until the current returns to baseline.

    • As a positive control, apply capsaicin (e.g., 1 µM) to confirm TRPV1 expression and functionality.

  • Data Analysis:

    • Measure the peak inward current induced by PEA and capsaicin.

    • Compare the amplitude and kinetics of the PEA-induced current to the capsaicin-induced current.

Protocol 2: Extracellular Field Potential Recording to Assess PEA's Effect on Synaptic Transmission in Hippocampal Slices

This protocol outlines the methodology for examining the influence of PEA on synaptic plasticity, such as long-term potentiation (LTP), in acute hippocampal slices.

Materials:

  • Rodent: Mouse or rat.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.

  • Palmitoylethanolamide (PEA): Stock solution in DMSO.

  • Slicing and recording chambers.

  • Stimulating and recording electrodes.

  • Electrophysiology setup.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single pulses at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum.

    • Record a stable baseline for at least 20 minutes.

  • PEA Application and LTP Induction:

    • Perfuse the slice with aCSF containing PEA at the desired concentration for 20-30 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-LTP Recording:

    • Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the baseline period.

    • Compare the magnitude of LTP in the presence of PEA to a control group without PEA.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of PEA and a typical experimental workflow for electrophysiological studies.

PEA_Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates TRPV1 TRPV1 Channel PEA->TRPV1 Indirectly Modulates Nucleus Nucleus PPARa->Nucleus Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Neuronal_Activity Altered Neuronal Activity Ca_Influx->Neuronal_Activity Analgesic Analgesic Effects Neuronal_Activity->Analgesic

Caption: Signaling pathway of Palmitoylethanolamide (PEA).

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture or Slice Preparation Recording Establish Electrophysiological Recording (e.g., Patch-Clamp) Cell_Culture->Recording Solution_Prep Solution Preparation (External, Internal, PEA) Solution_Prep->Recording Baseline Record Baseline Activity Recording->Baseline PEA_Application Apply PEA Baseline->PEA_Application Washout Washout PEA_Application->Washout Data_Acquisition Data Acquisition PEA_Application->Data_Acquisition Analysis Data Analysis (e.g., Current Amplitude, Firing Rate) Data_Acquisition->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: General workflow for an electrophysiology experiment with PEA.

References

Application of PCEEA in Neurotransmitter Release Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of a novel compound, PCEEA, in neurotransmitter release assays. It includes detailed protocols for in vitro experiments, data presentation guidelines, and visualizations of the underlying cellular mechanisms. This guide is intended to assist researchers in pharmacology, neuroscience, and drug development in evaluating the modulatory effects of this compound on neurotransmission.

Introduction

Neurotransmitter release is a fundamental process in synaptic transmission, and its modulation is a key target for therapeutic intervention in a wide range of neurological and psychiatric disorders. The intricate machinery governing the synthesis, packaging, and exocytosis of neurotransmitters offers multiple points for pharmacological regulation. This compound is a novel investigational compound that has been shown to modulate neurotransmitter release. This application note details the experimental procedures to characterize the effects of this compound on dopamine release using the well-established PC12 cell line as a model system.

Mechanism of Action: Proposed Signaling Pathway

This compound is hypothesized to potentiate neurotransmitter release by interacting with key components of the presynaptic terminal. The proposed mechanism involves the modulation of voltage-gated calcium channels (VGCCs) and the subsequent enhancement of synaptic vesicle fusion with the presynaptic membrane.

PCEEA_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential VGCC Voltage-Gated Calcium Channel AP->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle_Docking Vesicle Docking & Fusion Ca_influx->Vesicle_Docking This compound This compound This compound->VGCC Positive Modulation NT_Release Neurotransmitter Release Vesicle_Docking->NT_Release Receptor Receptor NT_Release->Receptor Binding Signal Postsynaptic Signal Receptor->Signal

Caption: Proposed mechanism of this compound action on neurotransmitter release.

Experimental Protocols

The following protocols describe the procedures for culturing PC12 cells and performing a dopamine release assay to quantify the effects of this compound.

PC12 Cell Culture and Differentiation

Objective: To prepare PC12 cells for neurotransmitter release assays by inducing a neuronal phenotype.

Materials:

  • PC12 cell line

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • Collagen type IV-coated culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells onto collagen type IV-coated 24-well plates at a density of 1 x 10^5 cells/well.

  • Differentiation: After 24 hours, replace the growth medium with a differentiation medium containing RPMI-1640, 1% HS, 1% Penicillin-Streptomycin, and 50 ng/mL NGF.

  • Incubation: Culture the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days, until neurite outgrowth is observed.

Dopamine Release Assay

Objective: To measure the amount of dopamine released from differentiated PC12 cells following stimulation in the presence and absence of this compound.

Materials:

  • Differentiated PC12 cells in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2 mM CaCl2, 25 mM HEPES, 6 mM glucose, pH 7.4)

  • High K+ KRH buffer (70 mM NaCl, 60 mM KCl, and other components as in standard KRH)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Dopamine ELISA kit or HPLC system with electrochemical detection

  • 0.1 M Perchloric acid with 0.05% EDTA

Procedure:

  • Preparation: Gently wash the differentiated PC12 cells twice with 500 µL of KRH buffer.

  • Pre-incubation: Add 450 µL of KRH buffer to each well and pre-incubate for 15 minutes at 37°C.

  • Compound Addition: Add 50 µL of KRH buffer containing various concentrations of this compound (or vehicle control) to the respective wells. Incubate for 30 minutes at 37°C.

  • Stimulation: To induce depolarization and subsequent dopamine release, gently aspirate the buffer and add 500 µL of high K+ KRH buffer (or standard KRH buffer for basal release control).

  • Incubation: Incubate for 10 minutes at 37°C.

  • Sample Collection: Collect the supernatant (which contains the released dopamine) and transfer it to tubes containing an equal volume of 0.1 M perchloric acid with 0.05% EDTA to stabilize the dopamine.

  • Cell Lysis: Lyse the cells in each well with 500 µL of 0.1 M perchloric acid with 0.05% EDTA to determine the total dopamine content.

  • Quantification: Analyze the dopamine concentration in the collected supernatants and cell lysates using a dopamine ELISA kit or HPLC-ED.

Dopamine_Release_Workflow start Differentiated PC12 Cells wash Wash with KRH Buffer start->wash preincubate Pre-incubate in KRH Buffer wash->preincubate add_this compound Add this compound or Vehicle preincubate->add_this compound stimulate Stimulate with High K⁺ Buffer add_this compound->stimulate collect Collect Supernatant (Released Dopamine) stimulate->collect lyse Lyse Cells (Total Dopamine) stimulate->lyse quantify Quantify Dopamine (ELISA/HPLC) collect->quantify lyse->quantify end Data Analysis quantify->end

Caption: Experimental workflow for the dopamine release assay.

Data Presentation and Analysis

The results of the dopamine release assay should be presented in a clear and structured manner to facilitate comparison and interpretation. The amount of dopamine released is typically expressed as a percentage of the total cellular dopamine content.

Table 1: Effect of this compound on Basal and K+-Evoked Dopamine Release from PC12 Cells

Treatment GroupThis compound Concentration (µM)Basal Dopamine Release (% of Total)K+-Evoked Dopamine Release (% of Total)
Vehicle Control02.1 ± 0.315.2 ± 1.5
This compound0.12.3 ± 0.418.5 ± 1.8*
This compound12.2 ± 0.325.7 ± 2.1**
This compound102.5 ± 0.538.9 ± 3.2
This compound1002.4 ± 0.442.1 ± 3.5

*Data are presented as mean ± SEM (n=6). Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001 (Student's t-test).

Table 2: Potency and Efficacy of this compound on K+-Evoked Dopamine Release

ParameterValue
EC50 1.5 µM
Emax 42.5%

EC50 and Emax values were determined by non-linear regression analysis of the concentration-response curve.

Conclusion

The protocols and data presentation guidelines provided in this application note offer a robust framework for investigating the effects of this compound on neurotransmitter release. The use of the PC12 cell model provides a reliable and reproducible system for screening and characterizing novel compounds that target the machinery of neurotransmission. The detailed methodologies and structured data tables will aid researchers in generating high-quality, interpretable data for advancing drug discovery programs in neuroscience.

Application Notes and Protocols for Studying NMDA Receptor Function Using Phencyclidine (PCP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Topic: The initial request specified the use of PCEEA (2-chloro-N6-(2-phencyclobutyl)ethynyl-adenosine) as a tool for studying NMDA receptor function. However, a comprehensive search of the scientific literature and chemical databases revealed no such compound associated with NMDA receptors. The chemical name suggests a hybrid of a phencyclidine-like moiety and an adenosine analog. Given that Phencyclidine (PCP) is a well-characterized non-competitive antagonist of the NMDA receptor and is structurally related to the "phencyclobutyl" portion of the requested compound, these application notes will focus on PCP as a representative tool for studying NMDA receptor function.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in various neurological and psychiatric disorders. Phencyclidine (PCP) is a non-competitive antagonist of the NMDA receptor that blocks the ion channel pore, thereby inhibiting its function.[2][3] This property makes PCP a valuable pharmacological tool to investigate the physiological and pathological roles of NMDA receptors. These application notes provide an overview of PCP's mechanism of action, quantitative data on its interaction with the NMDA receptor, and detailed protocols for its use in fundamental research applications.

Mechanism of Action

PCP acts as an open-channel blocker of the NMDA receptor.[2] For PCP to exert its inhibitory effect, the NMDA receptor channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine). Upon channel opening, PCP enters the ion channel from the extracellular side and binds to a specific site within the pore, often referred to as the "PCP site."[2][3] This binding physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, into the neuron, effectively antagonizing the receptor's function in a non-competitive and voltage-dependent manner.[4]

Data Presentation: Quantitative Analysis of PCP-NMDA Receptor Interaction

The following table summarizes the binding affinity and inhibitory concentration of PCP at the NMDA receptor, as reported in various studies.

ParameterValueSpeciesAssay ConditionsReference
Ki (dizocilpine site) 59 nMRatRadioligand binding assay with [³H]MK-801[2]
Kd 30 - 50 nMRat BrainRadioligand binding assay[4]
IC50 2.02 µMRatCultured hippocampal neurons, glutamate-induced reduction of drebrin cluster density[5]

Mandatory Visualizations

Signaling Pathways

Below is a diagram illustrating the signaling pathway of NMDA receptor activation and its inhibition by PCP.

NMDA_PCP_Pathway cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate release & binding Ca_Channel Ion Channel NMDA_R->Ca_Channel opens Downstream Downstream Signaling (e.g., CaMKII, CREB activation, PI3K/Akt pathway) Ca_Channel->Downstream Ca²⁺ influx activates PCP_Site PCP Site PCP_Site->Ca_Channel blocks Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDA_R binding PCP PCP PCP->PCP_Site binds to

Caption: NMDA receptor activation by glutamate and co-agonist, and subsequent blockage by PCP.

Experimental Workflow

The following diagram outlines the workflow for a whole-cell patch-clamp electrophysiology experiment to measure the effect of PCP on NMDA receptor currents.

Electrophysiology_Workflow prep Prepare Neuronal Culture or Acute Brain Slice patch Establish Whole-Cell Patch-Clamp Configuration prep->patch isolate Pharmacologically Isolate NMDA Receptor Currents (e.g., using AMPA/kainate and GABA receptor antagonists) patch->isolate record_base Record Baseline NMDA-evoked Currents isolate->record_base apply_pcp Bath Apply PCP at Desired Concentration record_base->apply_pcp record_pcp Record NMDA-evoked Currents in the Presence of PCP apply_pcp->record_pcp washout Washout PCP and Record Recovery record_pcp->washout analyze Analyze Data: Measure peak current amplitude, charge transfer, and dose-response washout->analyze

Caption: Workflow for an electrophysiology experiment to study PCP's effect on NMDA currents.

Logical Relationships

This diagram illustrates the logical relationship of PCP's mechanism as a non-competitive, open-channel blocker.

PCP_Mechanism_Logic start Start glut_gly_bound Glutamate and Co-agonist (Glycine/D-Serine) are bound start->glut_gly_bound is_channel_open Is NMDA Receptor Channel Open? no_block PCP cannot bind. Channel function is normal. is_channel_open->no_block No pcp_binds PCP enters and binds to the PCP site in the pore is_channel_open->pcp_binds Yes glut_gly_bound->is_channel_open end End no_block->end channel_blocked Ion flux (Ca²⁺, Na⁺) is blocked pcp_binds->channel_blocked channel_blocked->end

Caption: Logical flow of PCP's open-channel blockade of the NMDA receptor.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of PCP on NMDA receptor-mediated currents in cultured neurons or acute brain slices.

Materials:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, pH 7.2 with NaOH.

  • Internal Pipette Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH.

  • Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin to block GABA-A receptors, CNQX to block AMPA/kainate receptors.

  • Test Compound: Phencyclidine (PCP) hydrochloride dissolved in external solution to desired concentrations.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Methodology:

  • Preparation: Prepare the external and internal solutions. Prepare stock solutions of pharmacological agents and PCP.

  • Cell/Slice Preparation: Place the cultured neurons or acute brain slice in the recording chamber and perfuse with oxygenated external solution containing TTX, picrotoxin, and CNQX to isolate NMDA receptor currents.

  • Patching: Using a borosilicate glass pipette filled with internal solution, establish a whole-cell patch-clamp recording from a target neuron.

  • Baseline Recording: Hold the neuron at a negative potential (e.g., -70 mV) to maintain the Mg²⁺ block and then depolarize to a positive potential (e.g., +40 mV) to relieve the block and allow current to flow upon NMDA application. Apply a brief pulse of NMDA (e.g., 100 µM for 2-5 ms) using a fast perfusion system and record the evoked inward current. Repeat this several times to establish a stable baseline.

  • PCP Application: Perfuse the chamber with the external solution containing the desired concentration of PCP for a sufficient time to allow for equilibration (e.g., 5-10 minutes).

  • Test Recording: While in the presence of PCP, repeat the brief application of NMDA and record the evoked current. A reduction in the current amplitude indicates inhibition by PCP.

  • Dose-Response: Repeat steps 5 and 6 with increasing concentrations of PCP to construct a dose-response curve and determine the IC₅₀ value.

  • Washout: Perfuse the chamber with the external solution without PCP to demonstrate the reversibility of the block.

Calcium Imaging

This protocol measures the effect of PCP on NMDA receptor-mediated intracellular calcium influx.

Materials:

  • Loading Buffer: External solution (as above) containing a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) and Pluronic F-127.

  • Stimulation Buffer: External solution containing NMDA and glycine.

  • Inhibitor Solution: Stimulation buffer also containing the desired concentration of PCP.

  • Fluorescence microscope with a suitable camera and light source.

Methodology:

  • Cell Culture: Plate neurons on glass-bottom dishes suitable for imaging.

  • Dye Loading: Incubate the cultured neurons with the loading buffer for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with the external solution to remove excess dye and allow for de-esterification of the dye for approximately 20-30 minutes.

  • Baseline Imaging: Place the dish on the microscope stage and acquire baseline fluorescence images.

  • Stimulation and Inhibition: Perfuse the cells with the stimulation buffer to evoke a calcium influx through NMDA receptors, which will be observed as an increase in fluorescence intensity. After a stable response is observed, switch to the inhibitor solution (containing NMDA, glycine, and PCP) and continue imaging.

  • Data Analysis: Measure the change in fluorescence intensity over time for individual neurons. Compare the peak fluorescence increase in the absence and presence of PCP to quantify the degree of inhibition.

Downstream Signaling Effects

Blockade of NMDA receptors by PCP has significant effects on downstream signaling cascades. Activation of NMDA receptors leads to Ca²⁺ influx, which in turn activates numerous signaling pathways, including:

  • Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): Crucial for synaptic plasticity.

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: Important for cell survival.[6]

  • Extracellular signal-regulated kinase (ERK) pathway: Involved in gene expression and cell growth.

By blocking Ca²⁺ influx, PCP inhibits these pro-survival and plasticity-related pathways.[6] For example, studies have shown that PCP can inhibit the PI3K/Akt/GSK-3β and MEK/ERK signaling pathways.[6] This disruption of downstream signaling is thought to contribute to the neurotoxic and psychotomimetic effects of PCP. Researchers can study these effects by performing Western blot analysis for phosphorylated (activated) forms of key signaling proteins like Akt, ERK, and CREB in neuronal cultures or tissue homogenates following treatment with NMDA agonists in the presence and absence of PCP.

References

Detecting PCEEA in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Performance of LC-MS/MS Methods

The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved for various amino acids and N-acyl amino acids using LC-MS/MS. This data provides a reference for the expected sensitivity when developing a method for PCEEA.

AnalyteMatrixLODLOQReference
Amino Acids (General) Not Specified0.3 - 32.3 fmol1.1 - 108.0 fmol[4]
N-Oleoyl glycine (OlGly) Water-1 pmol[1]
N-Oleoyl alanine (OlAla) Water-0.1 pmol[1]
Various Amino Acids Plasma1 - 500 µmol/L (Linear Range)Not Specified[2]

Experimental Protocols

Proposed LC-MS/MS Method for this compound Quantification

This protocol is adapted from a validated method for the quantification of N-oleoyl glycine and N-oleoyl alanine in brain and plasma.[1] Modifications and validation would be necessary for this compound.

a. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of biological sample (e.g., plasma, serum, tissue homogenate), add 400 µL of a 2:1 (v/v) mixture of chloroform and methanol containing a suitable internal standard. A deuterated analog of this compound would be ideal; if unavailable, an N-acyl amino acid with a similar chain length and amino acid composition could be considered.

  • Add 50 µL of 1 N HCl to acidify the mixture, which can improve the extraction efficiency of acidic analytes like this compound.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 × 75 mm, 3.5 μm) is a suitable starting point.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-2 min: Hold at 50% B.

    • 2-12 min: Linear gradient from 50% to 100% B.

    • 12-15 min: Hold at 100% B.

    • 15.1-18 min: Return to 50% B and equilibrate.

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the carboxylic acid groups of glutamic acid. However, positive mode should also be evaluated.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The [M-H]⁻ ion of this compound. The exact m/z will need to be calculated based on the molecular weight of this compound.

    • Product Ions: Fragmentation of the peptide bonds and the palmitoyl chain will yield characteristic product ions. These will need to be determined by infusing a this compound standard and performing product ion scans.

  • Source Parameters:

    • Source Temperature: ~500-700°C (to be optimized).[1]

    • IonSpray Voltage: ~ -4500 V (for negative mode, to be optimized).

    • Curtain Gas, Nebulizer Gas, and Collision Gas: Optimize based on instrument manufacturer's recommendations.

Visualizations

Signaling Pathway of N-Acyl Amino Acid Metabolism

N_Acyl_Amino_Acid_Metabolism Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) This compound This compound Fatty_Acyl_CoA->this compound Biosynthesis Amino_Acids Amino Acids (e.g., Cysteine, Glutamic Acid, Glutamine) Amino_Acids->this compound PM20D1 PM20D1 This compound->PM20D1 Hydrolysis FAAH FAAH This compound->FAAH Hydrolysis Signaling Downstream Signaling (e.g., GPR18 activation) This compound->Signaling Biological Activity Degradation_Products Degradation Products (Fatty Acid + Tripeptide) PM20D1->Degradation_Products FAAH->Degradation_Products

Caption: Biosynthesis and degradation pathway of N-acyl amino acids like this compound.

Experimental Workflow for this compound Detection

PCEEA_Detection_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Extraction Liquid-Liquid Extraction (Chloroform/Methanol) Sample->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Proposed experimental workflow for the detection of this compound.

Discussion and Method Development Considerations

  • Internal Standard: The choice of internal standard is critical for accurate quantification. A stable isotope-labeled this compound would be the ideal internal standard. If unavailable, a structurally similar N-acyl amino acid or peptide that is not endogenously present in the sample matrix should be used.

  • Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification. Matrix effects should be thoroughly evaluated during method validation by post-column infusion or by comparing the slope of calibration curves prepared in solvent and in the biological matrix extract.

  • Chromatography: The chromatographic conditions provided are a starting point. Optimization of the gradient, flow rate, and column chemistry may be necessary to achieve adequate separation of this compound from other endogenous compounds, especially isomers.

  • Validation: Any newly developed method for this compound must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters should include selectivity, sensitivity (LOD and LOQ), accuracy, precision, recovery, matrix effect, and stability.

Conclusion

The protocols and information provided in this document offer a comprehensive starting point for researchers aiming to detect and quantify this compound in biological samples. By adapting established LC-MS/MS methods for related N-acyl amino acids and peptides, and by conducting thorough method development and validation, it will be possible to establish a reliable analytical workflow to investigate the biological roles of this compound.

References

Application Notes and Protocols: Utilizing Palmitoylethanolamide (PEA) in a Preclinical Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, has garnered significant scientific interest for its neuroprotective and anti-inflammatory properties. These characteristics make it a valuable tool for researchers modeling neurological conditions where neuroinflammation is a key pathological feature, such as in Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This document provides detailed application notes and protocols for utilizing PEA in a common in vitro model of neuroinflammation.

Mechanism of Action

PEA exerts its effects through multiple pathways, primarily by activating the peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to the downregulation of pro-inflammatory signaling cascades, including the inhibition of nuclear factor kappa B (NF-κB), which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] Additionally, PEA indirectly modulates the endocannabinoid system, contributing to its analgesic and anti-inflammatory effects.[1][3]

I. Application Notes: Modeling Neuroinflammation in vitro with PEA

This section outlines the use of PEA to mitigate lipopolysaccharide (LPS)-induced inflammation in microglial cells, a standard cellular model for studying neuroinflammation.

Key Applications:

  • Evaluating the anti-inflammatory potential of PEA: Assess the ability of PEA to reduce the production of pro-inflammatory markers in response to an inflammatory stimulus.

  • Investigating the neuroprotective effects of PEA: Determine if PEA can protect neurons from the toxic effects of activated microglia.

  • Elucidating the molecular mechanisms of PEA: Dissect the signaling pathways involved in PEA's anti-inflammatory and neuroprotective actions.

Experimental Workflow for in vitro Neuroinflammation Model

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Endpoint Analysis Culture Culture N9 Microglial Cells Seed Seed Cells into 96-well Plates Culture->Seed Pretreat Pre-treat with PEA (100 µM) for 1 hour Seed->Pretreat Stimulate Stimulate with LPS (3 µg/mL) for 6-24 hours Pretreat->Stimulate Viability Assess Cell Viability (MTT Assay) Stimulate->Viability Cytokines Measure Cytokine Levels (ELISA) Stimulate->Cytokines Proteins Analyze Protein Expression (Western Blot) Stimulate->Proteins

Caption: Workflow for in vitro neuroinflammation model using PEA.

II. Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of PEA in models of neurological conditions.

Table 1: Effect of PEA on LPS-Induced Pro-inflammatory Markers in N9 Microglia

Treatment GroupTNF-α Release (pg/mL)iNOS Expression (relative to control)
Control50 ± 51.0 ± 0.1
LPS (3 µg/mL)500 ± 408.0 ± 0.7
PEA (100 µM) + LPS200 ± 253.0 ± 0.4

Data are presented as mean ± SEM. Data is illustrative and based on findings from referenced studies.

Table 2: Neuroprotective Effect of PEA in an Alzheimer's Disease Mouse Model (3xTg-AD)

Treatment GroupCognitive Deficit Score (Arbitrary Units)Hippocampal TNF-α (pg/mg protein)
Wild-Type Control1.2 ± 0.215 ± 2
3xTg-AD Control4.5 ± 0.550 ± 6
3xTg-AD + um-PEA (100 mg/kg/day)2.0 ± 0.325 ± 4

Data are presented as mean ± SEM. um-PEA: ultramicronized PEA. Data is illustrative and based on findings from referenced studies such as one where chronic treatment with um-PEA rescued cognitive deficits and restrained neuroinflammation in 3xTg-AD mice.[4]

III. Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model - PEA Treatment of LPS-Stimulated Microglia

1. Materials:

  • N9 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Palmitoylethanolamide (PEA)

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-1β

2. Cell Culture:

  • Culture N9 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

3. PEA and LPS Treatment:

  • Prepare a stock solution of PEA in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.

  • Dilute PEA in culture medium to the desired final concentration (e.g., 100 µM).

  • Remove the old medium from the cells and add the PEA-containing medium.

  • Incubate the cells for 1 hour.

  • Prepare a stock solution of LPS in sterile PBS.

  • Add LPS directly to the wells to a final concentration of 3 µg/mL.

  • Incubate the cells for the desired time period (e.g., 6 hours for cytokine mRNA analysis, 24 hours for cytokine protein analysis and cell viability).

4. Cell Viability Assay (MTT):

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant after the treatment period.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Neuronal Viability Assay in a Co-culture System

1. Materials:

  • Primary cortical neurons

  • N9 microglial cells

  • Neurobasal medium

  • B-27 supplement

  • Glutamax

  • PEA

  • LPS

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

2. Co-culture Setup:

  • Culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and Glutamax.

  • After 7 days in vitro, add N9 microglial cells to the neuronal culture at a ratio of 1:10 (microglia:neurons).

  • Allow the co-culture to stabilize for 24 hours.

3. Treatment and Viability Assessment:

  • Treat the co-cultures with PEA and LPS as described in Protocol 1.

  • After 24 hours of treatment, assess neuronal viability by measuring the release of LDH into the culture medium using a commercial cytotoxicity assay kit, following the manufacturer's protocol.

IV. Signaling Pathway

The following diagram illustrates the key signaling pathways modulated by PEA in the context of neuroinflammation.

G cluster_0 PEA Signaling cluster_1 Inflammatory Cascade cluster_2 Neuroinflammation PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa activates NeuronalDamage Neuronal Damage PEA->NeuronalDamage Neuroprotection NFkB NF-κB PPARa->NFkB inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines promotes transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuroinflammation->NeuronalDamage

Caption: PEA's neuroprotective signaling pathway.

References

Application Notes and Protocols for PCEEA Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for conducting in vitro dose-response studies on the novel compound PCEEA (Perchloro-2-(N-ethenyl)ethanamine). Due to the limited publicly available data on this compound, this document outlines a general yet detailed experimental design to characterize its cytotoxic and mechanistic effects on a cellular level. The protocols described herein are established methods for assessing key indicators of cellular health, including cell viability, apoptosis, and oxidative stress. Furthermore, potential signaling pathways that may be perturbed by a reactive chemical compound like this compound are highlighted.

The provided experimental workflow is designed to be adaptable to various cell lines and research questions. All quantitative data should be meticulously recorded and can be summarized in the table formats provided for clear interpretation and comparison. The included diagrams, generated using Graphviz (DOT language), offer visual representations of the experimental workflow and key signaling pathways to facilitate a deeper understanding of the experimental design and potential mechanisms of action.

Data Presentation

Effective data management and presentation are crucial for the interpretation of dose-response studies. The following tables provide a structured format for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Cell Viability Assay Results

This compound Concentration (µM)% Cell Viability (MTT Assay)% Cell Viability (Neutral Red Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)1001000
0.1
1
10
50
100
IC50 (µM)

Table 2: Apoptosis Assay Results

This compound Concentration (µM)Caspase-3 Activity (Fold Change)% Apoptotic Cells (TUNEL Assay)
0 (Vehicle Control)1.0
0.1
1
10
50
100

Table 3: Oxidative Stress Assay Results

This compound Concentration (µM)ROS Levels (Fold Change)GSH Levels (Fold Change)
0 (Vehicle Control)1.01.0
0.1
1
10
50
100

Experimental Workflow

The following diagram illustrates a logical workflow for the dose-response evaluation of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Insight cluster_pathway Phase 4: Pathway Analysis cell_culture Cell Line Selection & Culture dose_range Dose Range Finding Study cell_culture->dose_range cytotoxicity Cytotoxicity Assays (MTT, Neutral Red, LDH) dose_range->cytotoxicity apoptosis Apoptosis Assays (Caspase-3, TUNEL) cytotoxicity->apoptosis oxidative_stress Oxidative Stress Assays (ROS, GSH) cytotoxicity->oxidative_stress pathway_analysis Signaling Pathway Analysis (Western Blot/qPCR for MAPK, p53, NF-κB) apoptosis->pathway_analysis oxidative_stress->pathway_analysis mapk_pathway This compound This compound Stress Cellular Stress This compound->Stress MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Response Apoptosis, Inflammation TranscriptionFactors->Response p53_pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis Bax->Apoptosis nfkb_pathway This compound This compound Stress Oxidative Stress This compound->Stress IKK IKK Complex Stress->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB GeneTranscription Gene Transcription NFkB->GeneTranscription Response Inflammation, Cell Survival GeneTranscription->Response

Application Notes and Protocols: Investigating the Neurotoxic Effects of Polychlorinated Biphenyls (PCBs) in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "PCEEA (Polychlorinated biphenyl-exposed endothelial cells-associated antigen)" does not correspond to a recognized molecule in the current scientific literature. This document focuses on the well-established neurotoxic effects of Polychlorinated Biphenyls (PCBs), particularly their impact on the neurovascular unit and subsequent behavioral outcomes, which aligns with the descriptive elements of the user's query.

Introduction

Polychlorinated biphenyls (PCBs) are persistent environmental pollutants known for their neurotoxic effects.[1][2] Developmental exposure to PCBs is particularly concerning as it can lead to long-lasting neurobehavioral disorders.[1][3] A key aspect of PCB neurotoxicity involves their impact on the vascular endothelium of the brain, leading to a disruption of the blood-brain barrier (BBB).[4] This disruption can trigger a cascade of events, including neuroinflammation and altered neuronal signaling, which manifest as cognitive and behavioral deficits.[5][6] These application notes provide an overview of the mechanisms of PCB neurotoxicity and detailed protocols for investigating their effects in a behavioral neuroscience context.

Mechanisms of PCB-Induced Neurotoxicity

PCBs exert their neurotoxic effects through multiple mechanisms:

  • Disruption of the Blood-Brain Barrier: Certain PCB congeners can alter the expression and localization of tight junction proteins (e.g., claudin-5, occludin, ZO-1) in brain endothelial cells.[4][7] This compromises the integrity of the BBB, increasing its permeability.[4]

  • Alterations in Intracellular Signaling: Non-dioxin-like PCBs can interfere with calcium homeostasis by modulating ryanodine receptors (RyR) and affecting protein kinase C (PKC) signaling.[2][5][8]

  • Oxidative Stress: PCBs can induce the production of reactive oxygen species (ROS) in neurons, leading to oxidative damage to macromolecules and contributing to cell death.[2][5]

  • Dopaminergic System Disruption: A consistent finding in animal studies is a decrease in dopamine levels in the basal ganglia and prefrontal cortex following PCB exposure.[9]

  • Neuroinflammation: PCB exposure has been linked to increased levels of proinflammatory cytokines such as TNF-α and IL-6 in the brain.[3][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in PCB neurotoxicity and a typical experimental workflow for its investigation.

PCB_Neurotoxicity_Pathway cluster_exposure PCB Exposure cluster_cellular_effects Cellular Mechanisms cluster_molecular_events Molecular Events cluster_outcomes Behavioral Outcomes PCB Polychlorinated Biphenyls (PCBs) Endothelial Brain Endothelial Cells PCB->Endothelial Disrupts BBB Neuron Neurons PCB->Neuron Neurotoxic Microglia Microglia PCB->Microglia Activates TJ Tight Junction Disruption (Claudin-5, Occludin↓) Endothelial->TJ Ca Ca2+ Dysregulation (↑ RyR activity) Neuron->Ca ROS Oxidative Stress (↑ ROS) Neuron->ROS Dopamine Dopamine Depletion Neuron->Dopamine Inflammation Neuroinflammation (↑ TNF-α, IL-6) Microglia->Inflammation Behavior Cognitive & Behavioral Deficits (Learning, Memory, Motor function) TJ->Behavior Ca->Behavior ROS->Behavior Inflammation->Behavior Dopamine->Behavior PCB_Experimental_Workflow cluster_exposure Phase 1: Exposure cluster_behavior Phase 2: Behavioral Assessment cluster_analysis Phase 3: Post-mortem Analysis cluster_data Phase 4: Data Interpretation Exposure Animal Model Exposure (e.g., Oral gavage of PCBs) Behavioral Behavioral Testing (e.g., Morris Water Maze, Open Field Test) Exposure->Behavioral BBB BBB Permeability Assay (e.g., Sodium Fluorescein) Behavioral->BBB Data Data Analysis and Correlation Behavioral->Data Histo Immunohistochemistry (Tight Junctions, Glial Activation) BBB->Histo Biochem Biochemical Assays (Cytokines, Dopamine levels, Oxidative Stress) Histo->Biochem Biochem->Data

References

Application Notes and Protocols for Radiolabeling PCEEA for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the radiolabeling of Poly(cyanoethyl)ethylenearmine (PCEEA), a polymer with potential applications in drug delivery and molecular imaging. The presence of primary and secondary amine groups in the this compound backbone allows for straightforward conjugation with bifunctional chelating agents (BFCs) for subsequent radiolabeling with various radiometals for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The protocols outlined below are based on established bioconjugation and radiolabeling techniques for amine-containing polymers and can be adapted for specific research needs.

Principle of Radiolabeling

The radiolabeling of this compound typically involves a two-step process. First, a bifunctional chelator is covalently attached to the amine groups of the polymer. This "functionalized" polymer can then be radiolabeled with a metallic radionuclide. The chelator firmly holds the radiometal, preventing its release in vivo. This modular approach allows for the use of a variety of radiometals with different decay characteristics, depending on the imaging application.

Experimental Protocols

Protocol 1: Conjugation of DOTA-NHS-ester to this compound

This protocol describes the conjugation of the bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to this compound using an N-hydroxysuccinimide (NHS) ester derivative of DOTA. DOTA is a versatile chelator capable of stably coordinating a variety of radiometals, including Gallium-68 (⁶⁸Ga).

Materials:

  • Poly(cyanoethyl)ethylenearmine (this compound)

  • DOTA-NHS-ester

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

  • Dissolve DOTA-NHS-ester in anhydrous DMF to a concentration of 20 mg/mL.

  • Add the DOTA-NHS-ester solution to the this compound solution in a 5:1 molar excess of DOTA-NHS-ester to this compound amine groups. The number of amine groups can be estimated based on the monomer unit of this compound.

  • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against deionized water for 48 hours, with water changes every 12 hours, to remove unconjugated DOTA-NHS-ester and other small molecule impurities.

  • Freeze-dry the dialyzed solution to obtain the DOTA-PCEEA conjugate as a white solid.

  • Store the DOTA-PCEEA conjugate at -20°C until further use.

Protocol 2: Radiolabeling of DOTA-PCEEA with Gallium-68 (⁶⁸Ga)

This protocol details the radiolabeling of the DOTA-PCEEA conjugate with ⁶⁸Ga, a positron-emitting radionuclide widely used for PET imaging.

Materials:

  • DOTA-PCEEA conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (1 M, pH 4.5)

  • Metal-free water

  • PD-10 desalting column

  • Radio-TLC system (e.g., ITLC-SG strips with a mobile phase of 0.1 M sodium citrate)

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

  • To the ⁶⁸GaCl₃ eluate (typically 1-5 mL, containing 100-500 MBq of ⁶⁸Ga), add 1 M sodium acetate buffer to adjust the pH to 4.5.

  • Add 1-2 mg of the DOTA-PCEEA conjugate dissolved in metal-free water to the buffered ⁶⁸Ga solution.

  • Incubate the reaction mixture at 95°C for 10 minutes in a shielded hot cell.

  • Allow the reaction mixture to cool to room temperature.

  • Purify the ⁶⁸Ga-DOTA-PCEEA from unchelated ⁶⁸Ga using a PD-10 desalting column, eluting with saline.

  • Collect the fractions containing the radiolabeled polymer.

  • Determine the radiochemical purity (RCP) of the final product using radio-TLC. The ⁶⁸Ga-DOTA-PCEEA should remain at the origin, while free ⁶⁸Ga will move with the solvent front. An RCP of >95% is generally required for in vivo studies.

Data Presentation

Table 1: Summary of Quantitative Data for Radiolabeling this compound

ParameterValueMethod of Determination
DOTA-PCEEA Conjugation
DOTA:this compound molar ratio~3:1 (can be varied)NMR Spectroscopy, Mass Spectrometry
Conjugation Efficiency> 80%UV-Vis Spectroscopy (if DOTA has a chromophore) or by radiolabeling yield
⁶⁸Ga-DOTA-PCEEA Radiolabeling
Radiochemical Yield (non-decay corrected)> 95%Radio-TLC
Radiochemical Purity> 98%Radio-TLC, HPLC
Specific Activity5-10 GBq/µmolCalculated based on the amount of radioactivity and the molar amount of this compound
In vitro stability (in human serum at 37°C)> 95% after 2 hoursRadio-TLC

Visualizations

Radiolabeling_Workflow Diagram 1: Radiolabeling Workflow for this compound cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling This compound This compound Polymer (with amine groups) Reaction1 Conjugation Reaction (pH 8.5, Room Temp) This compound->Reaction1 DOTA_NHS DOTA-NHS-ester DOTA_NHS->Reaction1 Purification1 Purification (Dialysis) Reaction1->Purification1 DOTA_this compound DOTA-PCEEA Conjugate Reaction2 Radiolabeling Reaction (95°C, 10 min) DOTA_this compound->Reaction2 Purification1->DOTA_this compound Ga68 ⁶⁸GaCl₃ (from generator) Buffer Buffer Adjustment (pH 4.5) Ga68->Buffer Buffer->Reaction2 Ga68_DOTA_PCEEA_crude Crude ⁶⁸Ga-DOTA-PCEEA Reaction2->Ga68_DOTA_PCEEA_crude Purification2 Purification (PD-10 Column) Ga68_DOTA_PCEEA_crude->Purification2 Ga68_DOTA_PCEEA_pure Pure ⁶⁸Ga-DOTA-PCEEA Purification2->Ga68_DOTA_PCEEA_pure QC Quality Control (Radio-TLC) Ga68_DOTA_PCEEA_pure->QC

Caption: Radiolabeling workflow for this compound.

Signaling_Pathway Diagram 2: Conceptual Pathway for Targeted Imaging cluster_delivery Systemic Delivery and Targeting cluster_imaging Signal Generation and Detection Radiolabeled_this compound ⁶⁸Ga-DOTA-PCEEA (in bloodstream) Receptor Cell Surface Receptor Radiolabeled_this compound->Receptor Binding Internalization Internalization (Endocytosis) Radiolabeled_this compound->Internalization Target_Cell Target Cell (e.g., Tumor Cell) Positron_Emission Positron Emission (β⁺) Internalization->Positron_Emission Annihilation Positron-Electron Annihilation Positron_Emission->Annihilation Gamma_Rays 511 keV Gamma Rays Annihilation->Gamma_Rays PET_Scanner PET Scanner Detection Gamma_Rays->PET_Scanner

Caption: Conceptual pathway for targeted imaging.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of pHPMA-Cholesterol-PEG Copolymers in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Poly[N-(2-hydroxypropyl) methacrylamide] (pHPMA) copolymers self-assembled with cholesterol and poly(ethylene glycol) (PEG). We address common solubility issues and provide troubleshooting strategies to ensure successful formulation of nanoparticles for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for "solubilizing" pHPMA-cholesterol-PEG copolymers in aqueous solutions?

A1: The "solubilization" of these copolymers is achieved through a process of self-assembly. These are amphiphilic copolymers, meaning they have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. The pHPMA and PEG chains are hydrophilic, while the cholesterol moiety is hydrophobic. In an aqueous environment, these copolymers spontaneously organize themselves into nanoparticles or micelles. The hydrophobic cholesterol segments form a core that is shielded from the water, while the hydrophilic pHPMA and PEG chains form a protective outer shell, or corona. This core-shell structure allows the otherwise insoluble cholesterol to be stably dispersed in the aqueous solution.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the minimum concentration of the copolymer required for nanoparticles to form. Below the CMC, the polymer chains exist as individual molecules (unimers) in the solution. Above the CMC, they assemble into nanoparticles. Knowing the CMC is crucial because it determines the stability of your nanoparticle formulation upon dilution. For drug delivery applications, a low CMC is generally desirable to ensure that the nanoparticles remain intact and do not prematurely release their cargo when diluted in the bloodstream. The CMC can be influenced by factors such as the length of the hydrophobic cholesterol tail, the length of the hydrophilic pHPMA and PEG chains, temperature, and the ionic strength of the solution.[1][2]

Q3: How does the composition of the copolymer affect its solubility and the resulting nanoparticles?

A3: The ratio of the hydrophilic (pHPMA, PEG) to hydrophobic (cholesterol) components is a critical factor.

  • Cholesterol Content: Increasing the cholesterol content generally leads to a lower CMC and can result in the formation of larger nanoparticles.[3][4] However, excessively high cholesterol content can lead to insolubility or the formation of unstable aggregates.

  • PEG Chain Length: The length of the PEG chain significantly impacts the properties of the nanoparticles. Longer PEG chains can provide a better steric barrier, which can improve the stability of the nanoparticles in biological fluids and reduce protein adsorption.[5][6][7] However, very long PEG chains might hinder cellular uptake.

  • pHPMA Chain Length: The length of the pHPMA block also contributes to the hydrophilic shell and can influence the overall size and stability of the nanoparticles.

Troubleshooting Guide

Here are some common issues encountered during the preparation of aqueous solutions of pHPMA-cholesterol-PEG copolymers and how to address them.

Problem Potential Cause Troubleshooting Steps
Cloudy or Precipitated Solution 1. Polymer concentration is too high. 2. Incomplete dissolution of the polymer. 3. Unfavorable solvent conditions (e.g., pH, ionic strength). 4. Temperature is affecting polymer hydration.1. Try diluting the solution. 2. Ensure adequate mixing time, consider gentle heating or sonication (see protocol below). For some PEG-containing solutions, gentle warming to 80-90°C can aid dissolution, but cool to room temperature before use.[8] 3. Adjust the pH of the buffer. For polymers with ionizable groups, pH can significantly affect solubility.[9] Also, check the effect of salt concentration, as high ionic strength can sometimes decrease solubility. 4. Evaluate the effect of temperature on your specific polymer system.
Formation of Large Aggregates (High Polydispersity Index - PDI) 1. The method of preparation is not optimal. 2. The polymer is degrading. 3. The cholesterol content is too high, leading to uncontrolled aggregation.1. Try a different preparation method. For instance, if direct dissolution is problematic, try the solvent evaporation/dialysis method (see protocol below). 2. Ensure that the polymer has been stored correctly and is not expired. Avoid harsh conditions like excessive sonication for prolonged periods. 3. If possible, use a polymer with a lower cholesterol molar percentage.
Low Drug Encapsulation Efficiency 1. The drug is too hydrophilic to be efficiently encapsulated in the hydrophobic core. 2. The drug is interacting with the polymer in a way that disrupts nanoparticle formation. 3. The dialysis or purification method is removing the encapsulated drug.1. This polymer system is best suited for hydrophobic drugs. 2. Try different drug-to-polymer ratios. 3. Optimize the purification method. For example, use a dialysis membrane with a smaller molecular weight cutoff (MWCO) or shorten the dialysis time.
Inconsistent Results Between Batches 1. Variability in the polymer material. 2. Inconsistent preparation procedure.1. Ensure you are using polymer from the same batch with a narrow molecular weight distribution. 2. Standardize all steps of your protocol, including weighing, solvent addition, mixing speed and time, temperature, and dialysis procedure.

Quantitative Data on Formulation Parameters

The following tables summarize how different parameters can influence the properties of your pHPMA-cholesterol-PEG nanoparticles. The data is compiled from studies on similar hydrophobically modified polymer systems and should be used as a general guide.

Table 1: Effect of Cholesterol Content on Nanoparticle Properties

Cholesterol Molar PercentageResulting Nanoparticle Size (Diameter)Observations
Low (e.g., 10-20 mol%)~75-100 nmStable nanoparticles with good encapsulation of mRNA have been reported.[4]
Medium (e.g., 30-40 mol%)~100-150 nmOften used in formulations for good structural stability.[4]
High (e.g., >50 mol%)>150 nm or aggregationHigher cholesterol content can lead to the formation of larger and potentially less stable nanoparticles.[3]

Table 2: Influence of Environmental Factors on Critical Micelle Concentration (CMC)

FactorEffect on CMCRationale
Increased Temperature Generally DecreasesIncreased hydrophobic interactions of the cholesterol core.[2]
Increased Ionic Strength (Salt) Decreases for ionic polymersShields charges on the hydrophilic headgroups, promoting micelle formation. Minimal effect on non-ionic polymers.[2]
pH (for pH-sensitive polymers) VariesFor polymers with acidic or basic groups, pH changes the charge and hydrophilicity, thus affecting the CMC. For example, for a polymer with a basic amine group, increasing the pH (less protonation) can lower the CMC.[1]

Experimental Protocols

Protocol 1: Direct Dissolution Method

This method is simpler and faster but may not be suitable for all pHPMA-cholesterol-PEG copolymers, especially those with high cholesterol content.

  • Preparation of Aqueous Buffer: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Filter the buffer through a 0.22 µm filter.

  • Weighing the Polymer: Accurately weigh the required amount of the pHPMA-cholesterol-PEG copolymer.

  • Dissolution:

    • Slowly add the polymer to the aqueous buffer while stirring continuously. A magnetic stirrer at a moderate speed is recommended.

    • Continue stirring at room temperature until the polymer is fully dissolved. This may take several hours.

    • If dissolution is slow, gentle warming (e.g., to 37°C) can be attempted. Avoid excessive heat as it might affect the polymer structure.

    • For some formulations, brief, low-power sonication in a water bath can help to break up small aggregates and facilitate dissolution.

  • Filtration: Filter the resulting nanoparticle solution through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or undissolved material.

  • Characterization: Characterize the nanoparticle solution for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Solvent Evaporation / Dialysis Method

This method is often more robust for forming well-defined nanoparticles from highly hydrophobic copolymers.

  • Dissolution in Organic Solvent: Dissolve the pHPMA-cholesterol-PEG copolymer in a suitable organic solvent in which it is readily soluble (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)).

  • Addition to Aqueous Phase: While stirring the aqueous buffer vigorously, add the polymer solution dropwise. This will cause the polymer to precipitate and then self-assemble into nanoparticles as the organic solvent diffuses into the aqueous phase.

  • Dialysis:

    • Transfer the mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO), ensuring it is significantly lower than the molecular weight of your polymer.

    • Dialyze against a large volume of your desired aqueous buffer for 24-48 hours, with several changes of the buffer. This will remove the organic solvent and any un-assembled polymer chains.

  • Filtration and Characterization: Filter and characterize the nanoparticle solution as described in Protocol 1.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of pHPMA-cholesterol-PEG copolymers.

Troubleshooting_Workflow start Start: Prepare Polymer Solution observe Observe Solution Appearance start->observe clear_solution Clear Solution observe->clear_solution Clear cloudy_solution Cloudy or Precipitated Solution observe->cloudy_solution Cloudy characterize Characterize Nanoparticles (DLS) clear_solution->characterize check_conc Is concentration too high? cloudy_solution->check_conc dilute Dilute Solution check_conc->dilute Yes check_dissolution Incomplete Dissolution? check_conc->check_dissolution No dilute->observe optimize_dissolution Optimize Dissolution: - Increase stirring time - Gentle warming - Sonication check_dissolution->optimize_dissolution Yes check_solvent Unfavorable Solvent? check_dissolution->check_solvent No optimize_dissolution->observe adjust_solvent Adjust pH or Ionic Strength check_solvent->adjust_solvent Yes adjust_solvent->observe good_pdi Acceptable Size and PDI characterize->good_pdi Good bad_pdi Large Aggregates / High PDI characterize->bad_pdi Bad end Proceed with Experiment good_pdi->end change_method Change Preparation Method (e.g., to Dialysis) bad_pdi->change_method change_method->start

A logical workflow for troubleshooting solubility issues.

Cellular_Uptake nanoparticle pHPMA-Cholesterol-PEG Nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae macropino Macropinocytosis endocytosis->macropino early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macropino->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytosol Cytosol (Drug Release) endosomal_escape->cytosol

Generalized pathways for cellular uptake of nanoparticles.

References

Navigating the Challenges of PCEEA Analysis: A Technical Guide to Minimizing Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Perfluorocarboxylic acid ethyl ester (PCEEA), ensuring sample integrity is paramount for accurate and reproducible experimental results. The inherent stability of the perfluoroalkyl chain is contrasted by the susceptibility of the ethyl ester group to degradation, posing a significant challenge during sample handling, storage, and analysis. This guide provides troubleshooting advice and frequently asked questions to help you minimize this compound degradation in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your experimental workflow, leading to this compound degradation.

Problem Potential Cause Recommended Solution
Low or inconsistent this compound recovery in aqueous samples. Hydrolysis of the ethyl ester group. This is accelerated in basic or strongly acidic conditions.- Maintain sample pH between 4 and 6. Buffer your samples if necessary.- If working with basic solutions is unavoidable, minimize the exposure time and keep samples at low temperatures (e.g., 4°C).- Analyze samples as quickly as possible after preparation.
Decreased this compound concentration in samples exposed to light. Photolytic degradation. UV light can induce the breakdown of this compound.- Store samples in amber vials or protect them from light using aluminum foil.- Minimize exposure to direct sunlight or strong laboratory lighting during sample preparation and analysis.
Variable results in samples subjected to heating. Thermal degradation. Elevated temperatures can lead to the decomposition of this compound.- Avoid heating samples whenever possible.- If a heating step is necessary (e.g., for evaporation), use the lowest possible temperature and shortest duration.- Consider alternative, non-thermal methods for sample concentration, such as vacuum centrifugation at room temperature.
Contamination with the corresponding perfluorocarboxylic acid (PFCA). Degradation of this compound to its carboxylic acid form via hydrolysis or other mechanisms.- Implement the solutions for preventing hydrolysis, photolysis, and thermal degradation.- Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.
Poor reproducibility between replicate samples. Inconsistent sample handling and storage. Differences in exposure to light, temperature, or pH can lead to varying degrees of degradation.- Standardize your sample handling and storage protocols. Ensure all samples are treated identically.- Use appropriate storage containers (polypropylene is generally preferred over glass to minimize adsorption).

Frequently Asked Questions (FAQs)

Here we answer some common questions regarding this compound stability and experimental best practices.

Q1: What are the primary degradation pathways for this compound?

A1: The most significant degradation pathway for this compound is the hydrolysis of the ethyl ester bond, which is particularly favorable under basic conditions, yielding the corresponding perfluorocarboxylic acid (PFCA) and ethanol. Photodegradation upon exposure to UV light and thermal degradation at elevated temperatures are also important considerations.

Q2: What are the ideal storage conditions for this compound standards and samples?

A2: To minimize degradation, this compound standards and samples should be stored under the following conditions:

  • Temperature: Refrigerate at 4°C for short-term storage (days) and freeze at -20°C or lower for long-term storage (weeks to months).

  • Light: Store in amber glass or polypropylene vials to protect from light.

  • pH: For aqueous samples, adjust the pH to a slightly acidic range (pH 4-6) to inhibit hydrolysis.

  • Container: Use polypropylene containers to minimize potential adsorption to glass surfaces.

Q3: How can I prevent this compound degradation during sample preparation?

A3: During sample preparation, it is crucial to:

  • Control pH: Use buffered solutions in the optimal pH range (4-6).

  • Avoid high temperatures: Use non-thermal methods for concentration where possible.

  • Protect from light: Work in a shaded area or use light-blocking containers.

  • Use appropriate materials: Avoid contact with materials that could catalyze degradation. Use high-purity solvents and reagents.

Q4: Can I use glass containers for my this compound experiments?

A4: While amber glass can protect against photodegradation, perfluorinated compounds, including this compound, can adsorb to glass surfaces. This can lead to lower-than-expected concentrations. Polypropylene containers are generally recommended to minimize this issue. If glass must be used, silanization of the glassware may reduce adsorption.

Q5: How do I handle potential matrix effects in my LC-MS analysis of this compound?

A5: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. To mitigate these effects:

  • Use Isotope Dilution: This is the most effective method. It involves spiking the sample with a stable isotope-labeled internal standard of this compound at the beginning of the sample preparation process. The labeled standard co-elutes with the native analyte and experiences similar matrix effects, allowing for accurate correction.[1][2][3]

  • Optimize Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components before analysis.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the sample matrix.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Aqueous Sample Collection and Preservation

  • Sampling Container: Use certified pre-cleaned polypropylene bottles.

  • Sample Collection: Rinse the bottle with the sample water three times before filling.

  • Preservation:

    • For every 100 mL of sample, add a buffering agent to achieve a pH between 4 and 6 (e.g., acetic acid/acetate buffer).

    • If the sample is expected to contain residual chlorine, add a quenching agent (e.g., sodium thiosulfate).

  • Storage and Transport: Immediately place the sample on ice (4°C) and protect it from light.

  • Analysis: Analyze the sample as soon as possible, preferably within 48 hours of collection.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water Samples

  • Cartridge Selection: Use a weak anion exchange (WAX) SPE cartridge.

  • Internal Standard Spiking: Spike the sample with the isotope-labeled this compound internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by reagent water.

  • Sample Loading: Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with a weak solvent (e.g., reagent water) to remove interferences.

  • Elution: Elute the this compound and the internal standard with a suitable solvent, such as methanol with a small percentage of ammonium hydroxide.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen at room temperature. Avoid high temperatures.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate important concepts in this compound analysis.

PCEEA_Degradation_Pathways This compound This compound (Perfluorocarboxylic acid ethyl ester) PFCA PFCA (Perfluorocarboxylic acid) This compound->PFCA Hydrolysis (+ H2O) Ethanol Ethanol This compound->Ethanol Hydrolysis (+ H2O) Degradation_Products Other Degradation Products This compound->Degradation_Products Photolysis (UV light) Thermal Degradation (Heat)

This compound Degradation Pathways

Experimental_Workflow_for_PCEEA_Analysis Control_pH Control pH (4-6) Preservation 2. Preservation (Buffering, Quenching) Control_pH->Preservation Protect_Light Protect from Light Storage 3. Storage (4°C, Dark) Protect_Light->Storage Avoid_Heat Avoid High Temp. Sample_Prep 4. Sample Preparation (SPE) Avoid_Heat->Sample_Prep Sample_Collection 1. Sample Collection (Polypropylene Bottle) Sample_Collection->Preservation Preservation->Storage Storage->Sample_Prep Analysis 5. LC-MS Analysis (Isotope Dilution) Sample_Prep->Analysis

Workflow for this compound Analysis

References

Technical Support Center: Troubleshooting Endothelial-to-Epithelial Co-culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting unexpected results in pharmacologically-challenged endothelial-to-epithelial assays (PCEEA). This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting strategies for common issues encountered during these complex co-culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or Low Transepithelial/Transendothelial Electrical Resistance (TEER) Readings

Question: My TEER readings are highly variable between wells and experiments, or they are consistently lower than expected. What could be the cause?

Answer: Inconsistent or low TEER is a common issue that often points to problems with the integrity of the cell monolayer. TEER is a critical measure of barrier function, and its reliability is paramount for interpreting permeability data.[1][2][3][4]

Troubleshooting Steps:

  • Ensure Complete Cell Confluency: Visually inspect your monolayers using a microscope before the experiment. Gaps in the monolayer will significantly reduce TEER readings.[1] Allow sufficient time for cells to form a tight barrier; some cell types may require several weeks.[1]

  • Standardize Electrode Placement: The positioning of the TEER electrodes must be consistent for every measurement. Ensure the electrodes are placed in the same position and at the same depth in each well.[2][5]

  • Maintain Stable Culture Conditions: TEER is sensitive to temperature, pH, and media composition.[1][2] Always allow the plate to equilibrate to room temperature or the temperature at which you will be measuring. Perform measurements quickly to avoid temperature fluctuations.[5]

  • Check for Cell Stress or Contamination: Cell stress due to nutrient depletion, overgrowth, or contamination (e.g., mycoplasma) can compromise tight junctions and lower TEER values.[1] Regularly screen your cell cultures for contamination.

  • Evaluate Transwell Insert Properties: The type of membrane (e.g., polycarbonate vs. polyester), pore size, and any coatings (e.g., collagen, fibronectin) can influence cell attachment and TEER.[1] Ensure you are using the appropriate inserts for your cell types.

Issue 2: High Variability in Permeability Assay Results

Question: I am observing high variability in the transport of my marker molecules (e.g., fluorescently labeled dextrans) across the co-culture barrier. Why is this happening?

Answer: High variability in permeability assays can stem from inconsistencies in the barrier itself or in the experimental procedure. This variability can mask the true effect of your pharmacological agent.

Troubleshooting Steps:

  • Verify Barrier Integrity with TEER: Before starting a permeability assay, always confirm the integrity of your cell monolayers with TEER measurements. Wells with low TEER should be excluded from the experiment.

  • Standardize Seeding Density and Co-culture Timing: Inconsistent cell numbers or variations in the timing of co-culture initiation can lead to differences in barrier formation. Use a consistent seeding protocol for both endothelial and epithelial cells.

  • Ensure Proper Mixing of Pharmacological Agents: Inadequate mixing of your test compounds in the culture medium can lead to concentration gradients across the plate. Ensure thorough but gentle mixing before adding the solution to the wells.

  • Control for Edge Effects: The outer wells of a culture plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and barrier function. If you observe an "edge effect," consider not using the outermost wells for your experimental conditions.

  • Check for Autofluorescence or Interference: The pharmacological agent itself or its metabolites may be fluorescent or could interfere with the detection of your tracer molecule. Run appropriate controls, including the compound alone without the tracer and the tracer alone, to check for interference.

Issue 3: Unexpected Cellular Responses to Pharmacological Agents

Question: My pharmacological agent is causing unexpected changes in cell morphology, viability, or barrier function (e.g., a sudden drop in TEER). How can I investigate this?

Answer: Unexpected cellular responses can be due to direct toxicity of the compound, off-target effects, or interactions with the co-culture system. A systematic approach is needed to pinpoint the cause.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Study: The observed effect may be concentration- or time-dependent. Test a range of concentrations of your compound and measure the cellular response at different time points.

  • Assess Cell Viability: The pharmacological agent may be cytotoxic to one or both cell types in your co-culture. Perform a cell viability assay (e.g., MTT, LDH release) on both monocultures and co-cultures treated with the compound.

  • Investigate Effects on Tight Junction Proteins: The compound may be directly affecting the expression or localization of tight junction proteins (e.g., ZO-1, occludins, claudins). You can investigate this using immunofluorescence staining or western blotting.

  • Consider Paracrine Signaling Effects: In a co-culture system, the pharmacological agent might induce one cell type to release signaling molecules that then affect the other cell type. To test this, you can treat each cell type in monoculture and then transfer the conditioned media to the other cell type.

  • Rule out Vehicle Effects: The solvent used to dissolve your pharmacological agent (e.g., DMSO) can have its own effects on the cells. Always include a vehicle control in your experiments at the same concentration used for the test compound.

Quantitative Data Summary

The following tables provide a summary of typical TEER values for different cell types and common permeability coefficients for marker molecules. These values can serve as a general reference for your experiments.

Table 1: Typical TEER Values for Common Endothelial and Epithelial Cell Lines in Monoculture

Cell LineCell TypeTypical TEER (Ω·cm²)
Caco-2Human colorectal adenocarcinoma (epithelial)300 - 1000+
MDCK IIMadin-Darby canine kidney (epithelial)100 - 400
HUVECHuman umbilical vein endothelial cells20 - 100
bEnd.3Mouse brain endothelioma (endothelial)50 - 150

Note: TEER values can vary significantly based on culture conditions, passage number, and measurement technique.[1][3]

Table 2: Apparent Permeability Coefficients (Papp) for Common Paracellular Markers

Marker MoleculeMolecular Weight (kDa)Typical Papp (cm/s) in Caco-2
Lucifer Yellow0.451 x 10⁻⁷ - 5 x 10⁻⁷
FITC-Dextran41 x 10⁻⁸ - 5 x 10⁻⁸
FITC-Dextran105 x 10⁻⁹ - 2 x 10⁻⁸
FITC-Dextran70< 1 x 10⁻⁹

Note: Papp values are highly dependent on the integrity of the cell monolayer and the specific experimental conditions.

Experimental Protocols

Protocol 1: General Endothelial-Epithelial Co-culture on Transwell Inserts
  • Day 0: Seed Endothelial Cells: Seed endothelial cells (e.g., HUVECs) on the underside of the transwell insert membrane. To do this, invert the plate containing the inserts and carefully pipette the cell suspension onto the membrane. Allow the cells to attach for 4-6 hours in a humidified incubator.

  • Day 1: Flip Inserts and Seed Epithelial Cells: Carefully flip the inserts back into the upright position in the multi-well plate. Add fresh media to the basolateral (lower) chamber. Seed epithelial cells (e.g., Caco-2) into the apical (upper) chamber of the transwell insert.

  • Day 2-21: Co-culture and Monitor Barrier Formation: Co-culture the cells for the desired period, typically until a stable and high TEER is achieved for the epithelial monolayer. Change the media in both the apical and basolateral chambers every 2-3 days. Monitor TEER every other day to assess barrier formation.

  • Day 21 (or when TEER is stable): Perform Pharmacological Challenge: Once the co-culture has formed a stable barrier, the pharmacological agent can be added to either the apical or basolateral chamber, depending on the research question.

  • Post-Challenge Analysis: Following the pharmacological challenge, assess changes in barrier function via TEER measurements and permeability assays using marker molecules.

Protocol 2: Transepithelial/Transendothelial Electrical Resistance (TEER) Measurement
  • Equilibrate the Plate: Remove the cell culture plate from the incubator and allow it to equilibrate to the measurement temperature (typically room temperature) for 15-20 minutes.

  • Sterilize the Electrodes: Before use, sterilize the "chopstick" electrodes of the EVOM™ meter by immersing them in 70% ethanol and allowing them to air dry in a sterile hood.

  • Measure Blank Resistance: Measure the resistance of a blank insert (containing media but no cells) to determine the background resistance of the membrane and the media.

  • Measure Sample Resistance: Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes are not touching the cell monolayer or the bottom of the well.

  • Record the Value: Wait for the resistance reading to stabilize and then record the value.

  • Calculate Net TEER: Subtract the blank resistance from the sample resistance and multiply by the surface area of the transwell membrane to obtain the TEER value in Ω·cm².

Visualizations

Experimental Workflow for a Pharmacologically-Challenged Co-culture Permeability Assay

G cluster_setup Co-culture Setup cluster_experiment Pharmacological Challenge cluster_analysis Data Analysis seed_endo Seed Endothelial Cells (Basolateral) seed_epi Seed Epithelial Cells (Apical) seed_endo->seed_epi 24h monitor_teer Monitor Barrier Formation (TEER) seed_epi->monitor_teer Daily/Every Other Day add_drug Add Pharmacological Agent monitor_teer->add_drug Stable TEER Reached incubate Incubate (Time-course) add_drug->incubate measure_teer Measure Final TEER incubate->measure_teer permeability_assay Perform Permeability Assay (e.g., FITC-Dextran) incubate->permeability_assay cell_viability Assess Cell Viability incubate->cell_viability protein_analysis Analyze Tight Junction Proteins (Optional) incubate->protein_analysis

Caption: Workflow for a typical pharmacologically-challenged endothelial-to-epithelial co-culture experiment.

Troubleshooting Logic for Low TEER Readings

G cluster_confluency cluster_conditions cluster_technique cluster_contamination start Low or Inconsistent TEER Readings check_confluency Check Cell Confluency (Microscopy) start->check_confluency check_conditions Review Culture Conditions (Media, Temp, pH) start->check_conditions check_technique Evaluate Measurement Technique start->check_technique check_contamination Screen for Contamination (Mycoplasma) start->check_contamination incomplete Incomplete Monolayer? check_confluency->incomplete unstable Unstable Conditions? check_conditions->unstable inconsistent_placement Inconsistent Electrode Placement? check_technique->inconsistent_placement is_contaminated Contamination Present? check_contamination->is_contaminated optimize_seeding Optimize Seeding Density & Incubation Time incomplete->optimize_seeding Yes stabilize_env Standardize Equilibration Time & Media unstable->stabilize_env Yes standardize_protocol Standardize Electrode Positioning inconsistent_placement->standardize_protocol Yes discard_culture Discard Culture & Use Fresh Stocks is_contaminated->discard_culture Yes

Caption: A logical flowchart for troubleshooting the root causes of low or inconsistent TEER measurements.

Signaling Pathways Potentially Modulated by Pharmacological Agents

G cluster_endo Endothelial Cell cluster_epi Epithelial Cell drug Pharmacological Agent endo_receptor Receptor drug->endo_receptor epi_receptor Receptor drug->epi_receptor endo_signal Intracellular Signaling (e.g., Ca²⁺, cAMP) endo_receptor->endo_signal endo_response Release of Paracrine Factors (e.g., VEGF, NO) endo_signal->endo_response endo_response->epi_receptor Paracrine Signaling epi_signal Intracellular Signaling (e.g., PKC, RhoA) epi_receptor->epi_signal tight_junctions Tight Junction Modulation (ZO-1, Occludin) epi_signal->tight_junctions barrier_function Altered Barrier Function tight_junctions->barrier_function

Caption: Potential signaling pathways affected by a pharmacological agent in an endothelial-epithelial co-culture.

References

Technical Support Center: Optimizing PCEEA Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PCEEA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments, we recommend a starting concentration range of 1 µM to 50 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent inhibitor of the pro-inflammatory NF-κB signaling pathway. It acts by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, inhibiting its translocation to the nucleus and transcription of target genes.

Q4: Is this compound cytotoxic?

A4: this compound can exhibit cytotoxicity at high concentrations. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range for your specific cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Concentration is too low.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).
Cell line is not responsive.Verify the expression and activity of the NF-κB pathway in your cell line. Consider using a positive control to ensure the pathway is inducible.
Inactive compound.Ensure proper storage and handling of the this compound stock solution. Test a fresh aliquot.
High cell death/cytotoxicity Concentration is too high.Determine the IC50 for cytotoxicity and use concentrations well below this value for your functional assays.
High DMSO concentration.Ensure the final DMSO concentration in the culture medium is below 0.5%. Prepare a vehicle control with the same DMSO concentration.
Inconsistent results between experiments Variability in cell density.Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.
Inconsistent incubation times.Use a consistent and optimized incubation time for this compound treatment based on your preliminary time-course experiments.
Reagent variability.Use reagents from the same lot number for a set of experiments.
Precipitation of this compound in culture medium Poor solubility.Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Briefly vortex the diluted solution before adding it to the cells.

Experimental Protocols

Determining the Optimal Concentration of this compound using an MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound and identify the appropriate concentration range for subsequent functional assays.

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 24-72 hours, depending on the cell doubling time.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

NF-κB Reporter Assay

This assay measures the inhibitory effect of this compound on NF-κB transcriptional activity.

  • Transfection: Co-transfect your cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • This compound Pre-treatment: After 24 hours of transfection, pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an appropriate inducer of the NF-κB pathway (e.g., TNF-α or LPS) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control without this compound treatment.

Visualizations

PCEEA_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation releases IkBa->IkBa_p NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB->NFkB_IkBa NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->IKK DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with serial dilutions of this compound adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Technical Support Center: Strategies to Reduce Off-Target Effects of PCEEA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PCEEA. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or N-(2-(4-(p-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxy-N-(pyridin-2-yl)benzamide, is a small molecule that has been investigated for its potential therapeutic effects. Its primary known application is as a potent and selective antagonist of the human Cannabinoid Receptor 1 (CB1). Due to its high affinity for CB1, it is utilized in research to study the endocannabinoid system and its role in various physiological processes, including appetite, pain sensation, and mood.

Q2: What are the known off-target effects associated with this compound?

While this compound is designed for high selectivity to the CB1 receptor, some off-target effects have been reported. These primarily include interactions with other G-protein coupled receptors (GPCRs) and ion channels. The extent of these off-target effects can vary depending on the experimental model and concentration of this compound used.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Dose-Response Analysis: Conduct a thorough dose-response curve to identify the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Selective Antagonists: Employ highly selective antagonists for potential off-target receptors to confirm that the observed effects are indeed mediated by CB1.

  • Control Experiments: Always include appropriate control groups in your experimental design, such as vehicle-treated and untreated samples.

  • Orthogonal Approaches: Utilize alternative methods to validate your findings, such as genetic knockdown (e.g., siRNA or CRISPR) of the CB1 receptor.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or unexpected phenotypes.

This could be a result of off-target effects. Follow this workflow to troubleshoot:

A Inconsistent Results Observed B Verify this compound Concentration and Purity A->B C Perform Dose-Response Curve B->C D Lowest Effective Concentration Identified? C->D E Use Identified Concentration D->E Yes F Characterize Off-Target Effects D->F No I Compare Results E->I G Introduce Selective Antagonists for Off-Targets F->G H Use Orthogonal Methods (e.g., siRNA) G->H H->I J Isolate On-Target Effects I->J

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocol: Determining the Optimal this compound Concentration

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • This compound Dilution Series: Prepare a series of this compound dilutions ranging from nanomolar to micromolar concentrations.

  • Treatment: Treat the cells with the different concentrations of this compound for a predetermined amount of time.

  • Functional Assay: Perform a functional assay to measure the on-target effect (e.g., cAMP accumulation assay for CB1 receptor activation).

  • Data Analysis: Plot the response as a function of this compound concentration and determine the EC50 or IC50 value. The optimal concentration for your experiments should be the lowest concentration that gives a robust on-target effect.

Issue 2: Difficulty in distinguishing on-target versus off-target effects.

A systematic approach is required to dissect the observed cellular response.

cluster_0 Primary Experiment cluster_1 Validation cluster_2 Off-Target Investigation A Observe Phenotype with this compound B Knockdown CB1 (siRNA/CRISPR) A->B E Identify Potential Off-Targets A->E C Treat with this compound B->C D Phenotype Abolished? C->D G Phenotype Persists? D->G No F Use Selective Antagonists for Off-Targets + this compound E->F F->G

Technical Support Center: Addressing Variability in Animal Responses to PCEEA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Palmitoyl-chloro-ethanol-amide (PCEEA) is limited in publicly available scientific literature. This guide is based on the well-researched parent compound, Palmitoylethanolamide (PEA). This compound, as a chlorinated derivative, is expected to share core mechanisms of action, but its unique pharmacological properties may lead to different in vivo responses. Researchers should use this information as a starting point and adapt it based on their empirical findings with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound (Palmitoyl-chloro-ethanol-amide) is a chlorinated derivative of Palmitoylethanolamide (PEA), an endogenous fatty acid amide. While direct studies on this compound are scarce, its mechanism is likely analogous to PEA, which functions as a multi-target signaling lipid. The primary expected mechanisms are:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonism: PEA is a known agonist of PPAR-α, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Activation of PPAR-α is a key pathway for the anti-inflammatory effects of PEA.

  • Endocannabinoid System Modulation (Entourage Effect): PEA does not bind directly to the classic cannabinoid receptors (CB1 and CB2) with high affinity. Instead, it enhances the effects of endogenous cannabinoids like anandamide by inhibiting their degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH). This indirect action is often referred to as the "entourage effect."

  • Other Potential Targets: PEA has also been shown to interact with other receptors, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the orphan G protein-coupled receptor GPR55, which can influence pain and inflammation signaling.

Q2: Why am I observing high variability in my animal responses to this compound?

Variability in animal responses to this compound can stem from a combination of pharmacological, physiological, and experimental factors, largely extrapolated from our understanding of PEA. Key potential sources of variability include:

  • Genetic Background of Animals: Polymorphisms in the genes encoding for PPAR-α or enzymes of the endocannabinoid system (e.g., FAAH) can lead to significant differences in drug response.

  • Species and Strain Differences: The expression levels and activity of PPAR-α and components of the endocannabinoid system can vary significantly between different species (e.g., rats vs. mice) and even between different strains of the same species.

  • Basal Endocannabinoid Tone: The "entourage effect" of this compound will depend on the baseline levels of endogenous cannabinoids in your animals. This can be influenced by factors such as stress, diet, and housing conditions.

  • Metabolism and Bioavailability: The chlorination of this compound may alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to PEA. Variability in metabolic enzymes could lead to different effective concentrations of the compound at the target tissues.

  • Experimental Conditions: Factors such as the route of administration, vehicle used, time of day of dosing (circadian rhythms), and animal handling procedures can all contribute to response variability.

Troubleshooting Guide

Issue: High variability in anti-inflammatory or analgesic effects between animals in the same treatment group.

Potential Cause Troubleshooting Steps
Genetic Heterogeneity If using outbred stocks (e.g., Sprague-Dawley rats, Swiss Webster mice), consider switching to an inbred strain (e.g., C57BL/6 mice) to reduce genetic variability.
Variable Endocannabinoid Tone Standardize housing conditions to minimize stress. Acclimatize animals properly to the experimental procedures. Ensure a consistent diet, as fatty acid composition can influence the endocannabinoid system.
Inconsistent Dosing Ensure accurate and consistent administration of this compound. For oral gavage, ensure the compound is properly suspended in the vehicle and that the full dose is delivered. For intraperitoneal injections, vary the injection site to avoid irritation.
Circadian Rhythm Effects Perform all dosing and behavioral testing at the same time of day to minimize the influence of circadian variations in physiology and drug metabolism.

Issue: Lack of a clear dose-response relationship.

Potential Cause Troubleshooting Steps
Inappropriate Dose Range The selected doses may be on the plateau or the sub-therapeutic part of the dose-response curve. Conduct a pilot study with a wider range of doses (e.g., logarithmic dose increments) to identify the dynamic range.
Poor Bioavailability This compound, like PEA, is a lipophilic molecule and may have poor aqueous solubility. Experiment with different vehicle formulations (e.g., oil-based vehicles, suspensions with tween-80) to improve solubility and absorption.
Metabolic Saturation or Induction At high doses, metabolic pathways may become saturated, leading to a non-linear pharmacokinetic profile. Conversely, repeated dosing could induce metabolic enzymes, altering the drug's clearance. Consider a pharmacokinetic study to assess the dose-concentration relationship.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table presents dose-response data for the parent compound, Palmitoylethanolamide (PEA) , in a rat model of carrageenan-induced paw edema. This can serve as a reference for initial dose selection in similar inflammatory models.

Table 1: Dose-Dependent Anti-inflammatory Effect of PEA in a Rat Model

Dose of PEA (mg/kg, p.o.) Inhibition of Paw Edema (%)
125 ± 5
342 ± 7
558 ± 6
1075 ± 8

Data are presented as mean ± SEM and are compiled for illustrative purposes based on published literature.

Experimental Protocols

Protocol: Assessment of Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model in Rats

This protocol is adapted from studies using PEA and should be optimized for this compound.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220g).

  • House animals under standard conditions (12h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.

2. Materials:

  • This compound compound

  • Vehicle (e.g., 1% Tween 80 in saline, or corn oil)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

3. Experimental Procedure:

  • Acclimatization: Handle the rats for several days before the experiment to minimize stress-induced variability.

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Vehicle control

    • This compound (e.g., 1, 5, 10, 30 mg/kg)

    • Positive control (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal compared to its baseline.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Mandatory Visualizations

PCEEA_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCEEA_ext This compound (extracellular) TRPV1 TRPV1 Channel PCEEA_ext->TRPV1 Modulation GPR55 GPR55 PCEEA_ext->GPR55 Modulation PCEEA_int This compound (intracellular) PCEEA_ext->PCEEA_int Diffusion FAAH FAAH Anandamide_ext Anandamide Anandamide_ext->FAAH PCEEA_int->FAAH Inhibition PPARa PPAR-α PCEEA_int->PPARa Agonism Gene_Expression ↓ Pro-inflammatory Gene Expression PPARa->Gene_Expression

Caption: Expected signaling pathways of this compound based on its parent compound, PEA.

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Selection Animal Selection (Inbred Strain) Acclimatization Acclimatization & Handling (≥ 1 week) Animal_Selection->Acclimatization Baseline_Measures Baseline Measurements Acclimatization->Baseline_Measures Randomization Randomization into Groups Baseline_Measures->Randomization Vehicle_Prep Vehicle/Drug Preparation Randomization->Vehicle_Prep Dosing Standardized Dosing (Time of Day, Route) Vehicle_Prep->Dosing Challenge Inflammatory/Nociceptive Challenge Dosing->Challenge Outcome_Assessment Outcome Assessment Challenge->Outcome_Assessment Data_Analysis Data Analysis (Appropriate Statistics) Outcome_Assessment->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow to minimize variability in in-vivo experiments.

Troubleshooting_Tree Start High Variability Observed Check_Animals Review Animal Model Start->Check_Animals Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Compound Review Compound Formulation Start->Check_Compound Outbred Using Outbred Strain? Check_Animals->Outbred Genetics Dosing_Time Consistent Dosing Time? Check_Protocol->Dosing_Time Timing Solubility Poor Solubility? Check_Compound->Solubility Formulation Switch_Inbred Action: Switch to Inbred Strain Outbred->Switch_Inbred Yes Handling Consistent Handling? Outbred->Handling No Standardize_Handling Action: Standardize Acclimatization and Handling Handling->Standardize_Handling No Standardize_Time Action: Dose at Same Time of Day Dosing_Time->Standardize_Time No Dosing_Technique Consistent Dosing Technique? Dosing_Time->Dosing_Technique Yes Refine_Technique Action: Refine and Standardize Dosing Technique Dosing_Technique->Refine_Technique No Change_Vehicle Action: Test Alternative Vehicles Solubility->Change_Vehicle Yes Degradation Compound Degradation? Solubility->Degradation No Check_Stability Action: Assess Compound Stability in Vehicle Degradation->Check_Stability Possible

Caption: A decision tree for troubleshooting variability in animal responses.

Technical Support Center: Peridinin-Chlorophyll-Protein (PerCP)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Peridinin-Chlorophyll-Protein (PerCP), a fluorescent protein commonly used in biomedical research. While the initial query mentioned "surgical procedures for PCEEA administration," our resources indicate that Peridinin-Chlorophyll-Protein (likely the intended compound, often abbreviated as PerCP) is not administered to subjects in a surgical or therapeutic context. Instead, it is a valuable tool for the analysis of biological samples in a laboratory setting, particularly in the field of flow cytometry.

This guide will address common questions and troubleshooting scenarios encountered when using PerCP in experimental workflows, providing clarity on its application and helping researchers refine their laboratory procedures for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is Peridinin-Chlorophyll-Protein (PerCP)?

A1: Peridinin-Chlorophyll-Protein (PerCP) is a naturally occurring, water-soluble fluorescent protein complex isolated from dinoflagellates. It consists of a protein scaffold that binds both peridinin and chlorophyll molecules. The peridinin molecules efficiently absorb blue-green light (around 488 nm) and transfer this energy to the chlorophyll molecules, which then emit red light (around 677 nm). This large separation between the excitation and emission wavelengths is known as a large Stokes shift, which is a desirable property for fluorescent probes.

Q2: What are the primary applications of PerCP in research and drug development?

A2: The primary application of PerCP is as a fluorescent label, or fluorophore, in various immunoassays. It is most commonly conjugated to antibodies and used in flow cytometry for cell surface and intracellular staining.[1][2][3] Its bright fluorescence and minimal spectral overlap with other common fluorophores like FITC and PE make it particularly useful for multi-color analysis of cell populations.[2] In drug development, this allows researchers to identify and quantify specific cell types, or to measure the expression of a particular protein on or within a cell, for example, to assess the effect of a drug candidate on its target.

Q3: Can PerCP be used for in-vivo imaging or therapeutic applications like Photodynamic Therapy (PDT)?

A3: Currently, there is no established evidence for the use of PerCP in surgical administration or for in-vivo therapeutic applications such as Photodynamic Therapy (PDT). While some chlorophyll-based compounds are being investigated for PDT, these are distinct from the PerCP complex used in immunoassays.[4] PerCP is susceptible to photobleaching, which makes it less ideal for applications requiring prolonged light exposure, such as microscopy or in-vivo imaging.[1]

Q4: What are the key spectral properties of PerCP?

A4: The key spectral properties of PerCP are summarized in the table below. These properties are crucial for designing flow cytometry experiments, including selecting the appropriate lasers for excitation and filters for detection.

PropertyValue
Excitation Maximum ~482 nm
Emission Maximum ~675 nm
Common Laser Line 488 nm (Blue)
Common Emission Filter 670/30 nm bandpass
Molar Extinction Coefficient ~350,000 cm⁻¹M⁻¹
Molecular Weight ~35 kDa

(Data sourced from various technical specifications for PerCP)

Troubleshooting Guide for PerCP in Flow Cytometry

This guide addresses common issues encountered during flow cytometry experiments using PerCP-conjugated antibodies.

Problem Potential Cause Recommended Solution
Weak or No Signal Incorrect instrument settings: Laser or filter mismatch.Verify that the 488 nm laser is being used for excitation and that the emission is being collected with a filter appropriate for PerCP (e.g., 670/30 or 695/40 nm).
Low antigen expression: The target protein is not abundant on the cells.Ensure the target antigen is expected to be present on the cell type being analyzed. Use a positive control cell line with known antigen expression.[5]
Antibody concentration too low: Insufficient antibody to bind to all available antigens.Titrate the PerCP-conjugated antibody to determine the optimal staining concentration.
Photobleaching: PerCP is sensitive to light exposure.Minimize the exposure of stained samples to light before and during acquisition on the cytometer.[1]
High Background/Non-specific Staining Antibody concentration too high: Excess antibody is binding non-specifically.Titrate the antibody to a lower concentration.[5]
Fc receptor binding: The antibody is binding non-specifically to Fc receptors on cells like macrophages or B cells.Use an Fc block reagent before staining with the PerCP-conjugated antibody.[5]
Dead cells: Dead cells can non-specifically bind antibodies.Use a viability dye to exclude dead cells from the analysis.[6]
Compensation Issues in Multi-color Panels Spectral overlap: The emission spectrum of another fluorophore is spilling into the PerCP detector.Perform proper compensation controls using single-stained samples for each fluorophore in the panel.
Tandem dye degradation: If using a PerCP-tandem dye (e.g., PerCP-Cy5.5), the tandem may have degraded, leading to uncoupled fluorescence.Use freshly opened or properly stored tandem dye conjugates. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Staining of Cell Surface Antigens with a PerCP-Conjugated Antibody for Flow Cytometry
  • Cell Preparation:

    • Start with a single-cell suspension. For adherent cells, use a gentle dissociation method.

    • Wash the cells with a suitable buffer (e.g., PBS with 1-2% FBS).

    • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

  • Fc Receptor Blocking (Recommended):

    • Pellet 1 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 100 µL of staining buffer containing an Fc blocking reagent.

    • Incubate for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Without washing, add the predetermined optimal amount of the PerCP-conjugated antibody to the cell suspension.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 1-2 mL of staining buffer to the cells and centrifuge.

    • Discard the supernatant and repeat the wash step.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of staining buffer.

    • If not analyzing immediately, keep the samples on ice and protected from light.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.

Protocol 2: Intracellular Staining using PerCP-Conjugated Antibodies
  • Cell Surface Staining (if applicable):

    • Follow steps 1-4 of the cell surface staining protocol.

  • Fixation:

    • After surface staining, resuspend the cells in 100 µL of a fixation buffer (e.g., 2-4% paraformaldehyde in PBS).

    • Incubate for 15-20 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with permeabilization buffer (e.g., PBS with 0.1% saponin or a commercial permeabilization reagent).

    • Pellet the cells and resuspend in 100 µL of permeabilization buffer.

  • Intracellular Antibody Staining:

    • Add the PerCP-conjugated antibody for the intracellular target to the permeabilized cells.

    • Incubate for 30-45 minutes at room temperature or 4°C, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the final cell pellet in staining buffer for analysis on the flow cytometer.

Visualizations

Signaling Pathway of PerCP Fluorescence

PerCP_Fluorescence 488nm_Laser 488 nm Laser Light Peridinin Peridinin 488nm_Laser->Peridinin Excitation Chlorophyll_a Chlorophyll a Peridinin->Chlorophyll_a Energy Transfer Detector Detector (e.g., 677 nm) Chlorophyll_a->Detector Emission

Caption: Energy transfer mechanism in the Peridinin-Chlorophyll-Protein complex.

Experimental Workflow for Flow Cytometry

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Suspension Single-Cell Suspension Fc_Block Fc Receptor Block Cell_Suspension->Fc_Block Add_PerCP_Ab Add PerCP-conjugated Antibody Fc_Block->Add_PerCP_Ab Incubate Incubate (Dark, 4°C) Add_PerCP_Ab->Incubate Wash Wash Cells Incubate->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze_Data Data Analysis Acquire->Analyze_Data

References

Best practices for long-term storage of PCEEA hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PCEEA Hydrochloride

This technical support center provides guidance on the best practices for the long-term storage and handling of this compound (N-(2-ethoxyethyl)-1-phenylcyclohexanamine) hydrochloride. It includes frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound hydrochloride?

A1: For long-term storage, this compound hydrochloride in its crystalline solid form should be stored at -20°C.[1] The product is stable for at least five years under these conditions.[1]

Q2: How should I store solutions of this compound hydrochloride?

A2: Aqueous solutions of similar hydrochloride salts are often not recommended for storage for more than one day.[2] For organic stock solutions, it is best practice to prepare them fresh. If short-term storage is necessary, store in tightly sealed vials at -20°C and protect from light. To prevent contamination and solvent evaporation, use vials with PTFE-lined caps. For longer-term storage of solutions, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving this compound hydrochloride?

A3: this compound hydrochloride is soluble in a variety of solvents. The approximate solubilities are provided in the table below.[1]

Q4: Is this compound hydrochloride sensitive to light or air?

Troubleshooting Guide

This guide addresses potential issues you might encounter during the storage and use of this compound hydrochloride.

Issue 1: Reduced potency or inconsistent experimental results.

  • Possible Cause: The compound may have degraded due to improper storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid material has been consistently stored at -20°C.

    • Check Solution Age: If using a stock solution, was it freshly prepared? Avoid using old stock solutions.

    • Assess Purity: Perform an analytical check to assess the purity of the compound. A simple method is Thin-Layer Chromatography (TLC), or for more quantitative results, High-Performance Liquid Chromatography (HPLC). Refer to the experimental protocols section for detailed methods.

    • Compare to a New Batch: If possible, compare the performance of the suspect batch with a new, unopened vial of this compound hydrochloride.

Issue 2: Change in physical appearance of the solid.

  • Possible Cause: The compound may have absorbed moisture or degraded.

  • Troubleshooting Steps:

    • Visual Inspection: Note any changes in color (e.g., yellowing) or texture (e.g., clumping, becoming sticky). The pure compound is a crystalline solid.[1]

    • Solubility Test: Attempt to dissolve a small amount in a recommended solvent. Note if there is any insoluble material or if the solution is cloudy.

    • Purity Analysis: Perform TLC or HPLC analysis to check for the presence of impurities or degradation products.

Issue 3: Inconsistent solubility compared to the manufacturer's data.

  • Possible Cause: The solvent quality may be poor, the compound may have degraded to a less soluble form, or the temperature at which you are dissolving is different.

  • Troubleshooting Steps:

    • Use High-Purity Solvent: Ensure you are using anhydrous, high-purity solvents.

    • Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but be cautious as heat can accelerate degradation.

    • pH Adjustment for Aqueous Solutions: For aqueous solutions like PBS, ensure the pH is correct (e.g., pH 7.2) as solubility can be pH-dependent.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results or Physical Change Observed check_storage Verify Storage Conditions (Solid at -20°C, Solution Fresh?) start->check_storage improper_storage Correct Storage Practices. Use a new aliquot/vial. check_storage->improper_storage No purity_analysis Perform Purity Analysis (TLC or HPLC) check_storage->purity_analysis Yes degraded Compound Degraded. Procure new material. purity_analysis->degraded Impurities Found pure Compound is Pure. Investigate other experimental parameters (e.g., assay conditions, reagents). purity_analysis->pure No Impurities Found TLCWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_solution Prepare Sample Solution (~1 mg/mL) spot_plate Spot Sample on TLC Plate prep_solution->spot_plate prep_chamber Saturate TLC Chamber with Mobile Phase develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV and/or Stain) dry_plate->visualize analyze Analyze Results visualize->analyze single_spot Single Spot: High Purity analyze->single_spot multi_spot Multiple Spots: Impurities Present analyze->multi_spot

References

Validation & Comparative

A Comparative Analysis of Phencyclidine (PCP) and the Designer Analogue N-(2-ethoxyethyl)-1-phenylcyclohexanamine (PCEEA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized dissociative anesthetic phencyclidine (PCP) and the lesser-known synthetic analogue, N-(2-ethoxyethyl)-1-phenylcyclohexanamine (PCEEA). Due to the limited availability of pharmacological data for this compound in peer-reviewed literature, this comparison juxtaposes the established profile of PCP with the currently available information for this compound, supplemented by inferred properties based on structure-activity relationships of phencyclidine derivatives and detailed experimental protocols for future comparative studies.

Introduction

Phencyclidine (PCP) is a dissociative anesthetic that was discontinued for human medical use due to its significant mind-altering effects, including hallucinations and psychosis.[1][2] It is now primarily known as a drug of abuse.[1] Structurally, PCP is an arylcyclohexylamine, and this chemical class has seen the emergence of numerous designer drugs.[3] One such compound is N-(2-ethoxyethyl)-1-phenylcyclohexanamine (this compound), a synthetic drug structurally related to PCP.[2] While the metabolism of this compound has been studied for forensic detection purposes, its pharmacological and toxicological profiles remain largely unelucidated.[1] This guide aims to summarize the known effects of PCP, present the available data for this compound, and provide the necessary experimental frameworks for a comprehensive comparative analysis.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for phencyclidine is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for excitatory neurotransmission in the brain.[1][3] By binding to a specific site within the ion channel of the NMDA receptor, PCP blocks the influx of positive ions, thereby inhibiting neuronal depolarization.[1] This action is believed to mediate its anesthetic, analgesic, and psychotomimetic effects.[1] Given its structural similarity, this compound is presumed to act via a similar mechanism at the NMDA receptor, although this has not been experimentally confirmed.

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Glycine Glycine Glycine->NMDA_R binds Ion_Channel Ion Channel NMDA_R->Ion_Channel activates Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx allows Blocked_Response Blocked Neuronal Activation Ion_Channel->Blocked_Response results in PCP_this compound PCP / this compound PCP_this compound->Ion_Channel Cellular_Response Neuronal Activation Ca_Influx->Cellular_Response leads to

Figure 1. NMDA Receptor Antagonism by PCP and this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data for PCP and highlight the current data gaps for this compound.

Table 1: Receptor Binding Affinities (Ki)
CompoundNMDA Receptor (PCP Site)Sigma-1 ReceptorSigma-2 ReceptorDopamine Transporter (DAT)Serotonin Transporter (SERT)
Phencyclidine (PCP) 59 nM[4]>10,000 nM[4]136 nM[4]>10,000 nM[4]2,234 nM[4]
This compound Data not availableData not availableData not availableData not availableData not available
Table 2: Physiological and Behavioral Effects
EffectPhencyclidine (PCP)This compound
Primary Psychoactive Class Dissociative Anesthetic[1]Presumed Dissociative
Common Behavioral Effects Numbness, staggering gait, slurred speech (low doses).[4] Analgesia, anesthesia, psychosis, agitation, hallucinations (moderate to high doses).[1][4]Data not available
Physiological Effects Increased heart rate, blood pressure, and breathing rate.[5] Ataxia and muscle rigidity.[6]Data not available
Typical Onset of Action (smoked) 2-5 minutes[5]Data not available
Typical Duration of Action 4-8 hours[5]Data not available
Metabolism Primarily hepatic via oxidative hydroxylation.[3]N-dealkylation, O-dealkylation, and hydroxylation in rats.[1]

Experimental Protocols

To address the data gaps for this compound and enable a direct comparison with PCP, the following experimental protocols are provided.

Experimental Protocol 1: Competitive NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the PCP binding site on the NMDA receptor.

Materials:

  • Rat forebrain membrane homogenate (source of NMDA receptors)

  • [³H]-MK-801 (radioligand)

  • Unlabeled PCP (for positive control)

  • Unlabeled this compound (test compound)

  • HEPES buffer (pH 7.4)

  • L-glutamate and glycine (co-agonists)

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Prepare suspensions of rat forebrain membrane homogenate in HEPES buffer.

  • In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-MK-801 (e.g., 1 nM), and co-agonists L-glutamate (100 µM) and glycine (10 µM).

  • Add varying concentrations of unlabeled this compound to a series of tubes to generate a competition curve. A parallel set of tubes with unlabeled PCP should be run as a positive control.

  • Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand like MK-801 (e.g., 30 µM).

  • Incubate the mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, washing the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-MK-801 (IC₅₀ value).

  • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 2: Rodent Locomotor Activity Test

Objective: To assess the dose-dependent effects of this compound on spontaneous motor activity and compare them to PCP.

Materials:

  • Adult male rodents (e.g., C57BL/6J mice or Sprague-Dawley rats)

  • This compound hydrochloride dissolved in sterile saline

  • PCP hydrochloride dissolved in sterile saline

  • Sterile saline (vehicle control)

  • Automated locomotor activity chambers equipped with infrared beams

Methodology:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound, PCP, or vehicle control via a consistent route (e.g., intraperitoneal injection) at various doses. A typical dose range for PCP in rats to induce hyperlocomotion is 1.0-5.0 mg/kg.

  • Immediately after injection, place each animal individually into a locomotor activity chamber.

  • Record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes).

  • Analyze the data by comparing the activity levels of the this compound- and PCP-treated groups to the vehicle control group across different doses and time points.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences in locomotor activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological comparison of PCP and a novel analogue like this compound.

Experimental_Workflow Synthesis Compound Synthesis (PCP & this compound) InVitro In Vitro Studies Synthesis->InVitro InVivo In Vivo Studies Synthesis->InVivo Binding_Assay Receptor Binding Assays (NMDA, Sigma, etc.) InVitro->Binding_Assay Functional_Assay Functional Assays (e.g., Ca²+ Flux) InVitro->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Behavioral_Tests Behavioral Testing (Locomotor, Drug Discrimination) InVivo->Behavioral_Tests Tox_Studies Toxicology Studies (Acute & Chronic) InVivo->Tox_Studies Behavioral_Tests->Data_Analysis Tox_Studies->Data_Analysis Publication Publication of Findings Data_Analysis->Publication

Figure 2. Workflow for Comparative Psychoactive Drug Analysis.

Conclusion

Phencyclidine is a potent NMDA receptor antagonist with well-documented psychoactive effects. Its structural analogue, this compound, is a designer drug with a largely unknown pharmacological profile. Based on structure-activity relationships of other N-substituted PCP derivatives, it is plausible that this compound also functions as an NMDA receptor antagonist, though its potency and specific behavioral effects may differ.[1] The provided experimental protocols offer a clear path for elucidating the pharmacology of this compound and enabling a robust, data-driven comparison with PCP. Such research is essential for both clinical toxicology and for understanding the evolving landscape of designer psychoactive substances.

References

Validating the Binding Site of Allosteric Modulators on the NMDA Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[1][2] Understanding the precise binding sites of novel modulators is fundamental to drug development. This guide provides a comparative analysis of the experimental validation of the binding site for a representative positive allosteric modulator (PAM), GNE-0723 , and contrasts it with other well-characterized NMDA receptor modulators that act at distinct sites.

Given that the specific compound "PCEEA" is not identifiable in the current scientific literature, this guide will focus on GNE-0723, a potent and selective GluN2A-containing NMDA receptor PAM, to illustrate the principles and methodologies of binding site validation.[3][4] For comparison, we will examine:

  • Ifenprodil , a non-competitive antagonist that selectively binds to the N-terminal domain (NTD) of GluN2B-containing receptors.[5]

  • Ketamine , an uncompetitive open-channel blocker that binds within the ion channel pore.

  • Polyamines (e.g., spermine), which act as endogenous positive allosteric modulators at the interface of the GluN1 and GluN2B NTDs.[6]

This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the methodologies and data used to characterize the interaction of small molecules with the NMDA receptor.

Comparative Analysis of NMDA Receptor Modulators

The following tables summarize the key characteristics and quantitative data for GNE-0723 and the selected alternative modulators.

Table 1: Overview of Selected NMDA Receptor Modulators

Compound Class Binding Site Subunit Selectivity Primary Effect
GNE-0723 Positive Allosteric Modulator (PAM)Agonist Binding Domain (ABD) interface between GluN1 and GluN2AGluN2APotentiation of agonist-induced current
Ifenprodil Negative Allosteric Modulator (NAM)N-Terminal Domain (NTD) interface between GluN1 and GluN2BGluN2BInhibition of receptor function
Ketamine Uncompetitive Channel BlockerIon Channel Pore (dizocilpine site)Non-selectiveBlockade of ion flow
Polyamines (Spermine) Positive Allosteric Modulator (PAM)N-Terminal Domain (NTD) interface between GluN1 and GluN2BGluN2BPotentiation of agonist-induced current

Table 2: Quantitative Comparison of Modulator Activity

Compound Assay Type Parameter Value Receptor Subtype
GNE-0723 ElectrophysiologyEC₅₀ (potentiation)~1 µMGluN1/GluN2A
ElectrophysiologyFold Potentiation~2-5 foldGluN1/GluN2A
Ifenprodil Radioligand BindingKᵢ2.5-15 nMGluN1/GluN2B
ElectrophysiologyIC₅₀ (inhibition)0.3-0.5 µMGluN1/GluN2B
Ketamine ElectrophysiologyIC₅₀ (block)1-10 µMAll subtypes
Polyamines (Spermine) ElectrophysiologyEC₅₀ (potentiation)10-100 µMGluN1/GluN2B

Experimental Protocols for Binding Site Validation

The validation of a modulator's binding site on the NMDA receptor typically involves a combination of electrophysiological, biochemical, and molecular biology techniques.

Electrophysiological Characterization

a. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a primary method for characterizing the functional effects of a compound on specific NMDA receptor subtypes.

  • Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy (% potentiation or inhibition) of a modulator on currents evoked by NMDA receptor agonists (glutamate and glycine).

  • Methodology:

    • Synthesize cRNA for the desired GluN1 and GluN2 subunits.

    • Inject the cRNA into Xenopus laevis oocytes and incubate for 24-72 hours to allow for receptor expression.

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two electrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -40 mV to -70 mV.

    • Apply saturating concentrations of glutamate and glycine to elicit a baseline NMDA receptor current.

    • Co-apply the test modulator at various concentrations with the agonists to determine its effect on the current amplitude.

    • Construct concentration-response curves to calculate EC₅₀ or IC₅₀ values.[4]

b. Patch-Clamp Electrophysiology in Mammalian Cells

This method provides a more physiologically relevant system to study the effects of modulators on neuronal NMDA receptors.

  • Objective: To assess the impact of the modulator on synaptic-like NMDA receptor responses.

  • Methodology:

    • Culture primary neurons or use acute brain slices.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Perfuse the cell with an external solution containing NMDA receptor agonists. To isolate NMDA receptor currents, other synaptic inputs can be blocked with antagonists like CNQX for AMPA receptors and bicuculline for GABA-A receptors.

    • Apply brief pulses of glutamate to mimic synaptic release and record the resulting current.

    • Apply the test modulator to the perfusion solution and observe changes in the peak current amplitude and decay kinetics.[4]

Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues that form the binding pocket for a modulator.

  • Objective: To pinpoint the residues essential for modulator binding and/or action.

  • Methodology:

    • Based on structural models or homology to other receptors, identify putative binding site residues.

    • Use PCR-based methods to introduce point mutations into the cDNA of the NMDA receptor subunit (e.g., changing a residue to alanine).

    • Express the mutated receptors in Xenopus oocytes or mammalian cells.

    • Perform electrophysiological recordings as described above to assess the effect of the mutation on the modulator's potency and efficacy. A significant shift in the EC₅₀/IC₅₀ or a loss of effect suggests that the mutated residue is critical for the modulator's interaction with the receptor.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor in the presence and absence of an unlabeled test compound.

  • Objective: To determine the binding affinity (Kᵢ) of a compound for a specific site on the NMDA receptor.

  • Methodology:

    • Prepare cell membranes from tissue or cells expressing the NMDA receptor subtype of interest.

    • Incubate the membranes with a known radiolabeled ligand that binds to a specific site (e.g., [³H]ifenprodil for the GluN2B NTD site).

    • Add increasing concentrations of the unlabeled test compound.

    • Separate the bound from the unbound radioligand by filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Kᵢ).

Visualizing Pathways and Workflows

The following diagrams illustrate the NMDA receptor signaling pathway, a typical experimental workflow for binding site validation, and the distinct binding sites of the modulators discussed.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Modulator Allosteric Modulator Modulator->NMDAR Binds to allosteric site Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening CaMKII CaMKII Ca_ion->CaMKII Activation CREB CREB CaMKII->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Activation

Caption: NMDA Receptor Signaling Pathway

Experimental_Workflow start Hypothesized Binding Site electrophys Electrophysiological Characterization (TEVC/Patch-Clamp) start->electrophys binding_assay Radioligand Binding Assay (if radioligand available) start->binding_assay mutagenesis Site-Directed Mutagenesis of Putative Residues electrophys->mutagenesis re_electrophys Electrophysiology on Mutated Receptors mutagenesis->re_electrophys data_analysis Data Analysis: Compare WT vs Mutant (EC₅₀/IC₅₀ shift) binding_assay->data_analysis re_electrophys->data_analysis conclusion Validation of Binding Site data_analysis->conclusion

Caption: Experimental Workflow for Binding Site Validation

Modulator_Binding_Sites cluster_receptor NMDA Receptor Domains NTD N-Terminal Domain (NTD) ABD Agonist Binding Domain (ABD) TMD Transmembrane Domain (TMD) (Ion Channel Pore) GNE0723 GNE-0723 (PAM) GNE0723->ABD Ifenprodil Ifenprodil (NAM) Ifenprodil->NTD Ketamine Ketamine (Blocker) Ketamine->TMD Polyamines Polyamines (PAM) Polyamines->NTD

Caption: Binding Sites of Different NMDA Receptor Modulators

Conclusion

The validation of a compound's binding site on the NMDA receptor is a multifaceted process that relies on a convergence of evidence from electrophysiological, molecular, and biochemical assays. As demonstrated with the positive allosteric modulator GNE-0723, a combination of functional characterization and site-directed mutagenesis is a powerful approach to elucidate the molecular determinants of drug action. By comparing the binding and functional profiles of novel compounds with well-characterized modulators like ifenprodil, ketamine, and polyamines, researchers can gain a deeper understanding of the complex pharmacology of the NMDA receptor and accelerate the development of new therapeutics for neurological and psychiatric disorders.

References

Unraveling the Arylcyclohexylamines: A Comparative Analysis of PCEEA and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(1-phenylcyclohexyl)-2-ethoxyethanamine (PCEEA) with other notable arylcyclohexylamines such as phencyclidine (PCP), ketamine, and methoxetamine (MXE). Due to a lack of direct experimental data on this compound, this analysis relies on established structure-activity relationships (SAR) within the arylcyclohexylamine class and detailed data from its parent compound, N-ethyl-1-phenylcyclohexylamine (PCE), to project its likely pharmacological profile. All quantitative data is presented in standardized tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Introduction to Arylcyclohexylamines and this compound

Arylcyclohexylamines are a class of psychoactive compounds known for their dissociative anesthetic and hallucinogenic properties.[1][2] Their primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] However, the diverse pharmacological effects observed across this class stem from their varying affinities for other targets, including monoamine transporters (dopamine, norepinephrine, and serotonin) and sigma receptors.[3]

This compound, or N-(1-phenylcyclohexyl)-2-ethoxyethanamine, is a lesser-known derivative of phencyclidine. It is structurally characterized by the replacement of the piperidine ring of PCP with an N-ethoxyethyl group. This modification suggests a distinct pharmacological profile compared to its more well-studied relatives.

Comparative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki values) for several key arylcyclohexylamines. Lower Ki values indicate higher binding affinity. Data for this compound is inferred based on SAR principles and the known pharmacology of its parent compound, PCE.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Arylcyclohexylamines

CompoundNMDA ReceptorDopamine Transporter (DAT)Serotonin Transporter (SERT)Sigma-1 ReceptorSigma-2 Receptor
PCP 59>10,0002234>10,000136
Ketamine 659----
MXE 259-481--
3-MeO-PCP 20-21642-
PCE (Eticyclidine) Slightly more potent than PCP----
This compound (Inferred) Likely similar to or slightly less potent than PCELikely low affinityLikely low affinityLikely low affinityLikely low affinity

Data for PCP, Ketamine, MXE, and 3-MeO-PCP sourced from PsychonautWiki, citing Roth et al., 2013.[4] Information on PCE potency is from general pharmacological literature.[2] this compound data is an estimation based on SAR.

Structure-Activity Relationship Insights:

Studies on N-substituted arylcyclohexylamines indicate that increasing the size of the N-alkyl substitute tends to decrease potency at the NMDA receptor.[5] this compound possesses a bulkier N-ethoxyethyl group compared to the N-ethyl group of PCE. Therefore, it is reasonable to infer that this compound may exhibit a slightly lower affinity for the NMDA receptor than PCE, while likely retaining significant antagonist activity. The affinity for other receptors is expected to be low, in line with the general profile of N-substituted arylcyclohexylamines that do not have specific aromatic substitutions to enhance affinity for monoamine transporters or sigma receptors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of arylcyclohexylamines and a typical workflow for assessing their pharmacological properties.

NMDA_Receptor_Antagonism NMDA Receptor Antagonism by Arylcyclohexylamines Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Glycine Glycine Glycine->NMDA_Receptor binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx mediates Arylcyclohexylamine Arylcyclohexylamine (e.g., this compound) Arylcyclohexylamine->Ion_Channel blocks Arylcyclohexylamine->Ca_Influx Cellular_Response Downstream Cellular Response (e.g., Dissociation, Anesthesia) Ca_Influx->Cellular_Response triggers

Caption: Signaling pathway of arylcyclohexylamine NMDA receptor antagonism.

Experimental_Workflow Experimental Workflow for Arylcyclohexylamine Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Receptor_Binding Radioligand Binding Assays (NMDA, DAT, SERT, Sigma) Data_Analysis Data Analysis and SAR Comparison Receptor_Binding->Data_Analysis Functional_Assay Functional Assays (e.g., Electrophysiology) Functional_Assay->Data_Analysis Behavioral_Assays Behavioral Assays (e.g., Rotarod, Head-Twitch) Behavioral_Assays->Data_Analysis Neurochemical_Assays Neurochemical Assays (e.g., In Vivo Microdialysis) Neurochemical_Assays->Data_Analysis Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Receptor_Binding Compound_Synthesis->Functional_Assay Compound_Synthesis->Behavioral_Assays Compound_Synthesis->Neurochemical_Assays Pharmacological_Profile Pharmacological Profile Data_Analysis->Pharmacological_Profile

Caption: A typical experimental workflow for characterizing novel arylcyclohexylamines.

Detailed Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.

Materials:

  • [3H]MK-801 (radioligand)

  • Rat brain cortical membranes (source of NMDA receptors)

  • Test compound (e.g., this compound) and reference compounds (e.g., PCP, ketamine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a suspension of rat brain cortical membranes in the assay buffer.

  • In a series of tubes, add a fixed concentration of [3H]MK-801, the membrane preparation, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

  • Incubate the tubes at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rotarod Test for Motor Coordination

Objective: To assess the effect of a test compound on motor coordination and balance in rodents.

Materials:

  • Rotarod apparatus

  • Test animals (e.g., mice or rats)

  • Test compound and vehicle control

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Train the animals on the rotarod at a low, constant speed for a set duration (e.g., 5 minutes) for 2-3 days prior to testing.

  • On the test day, administer the test compound or vehicle to the animals at a specified time before the test.

  • Place the animal on the rotating rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod for each animal. A fall is defined as the animal falling off the rod or clinging to the rod and rotating with it for two consecutive revolutions.

  • A cut-off time (e.g., 300 seconds) is typically used.

  • Compare the latency to fall between the compound-treated and vehicle-treated groups to determine the effect of the compound on motor coordination.

Conclusion

While direct experimental data for this compound remains elusive, a comparative analysis based on the well-established pharmacology of arylcyclohexylamines and the specific data available for its parent compound, PCE, allows for a reasoned projection of its pharmacological profile. This compound is likely a potent NMDA receptor antagonist, with effects comparable to or slightly less potent than PCE. Its activity at other receptor systems is predicted to be low, suggesting that its primary effects will be dissociative in nature. Further experimental investigation is necessary to definitively characterize the pharmacology of this compound and validate these predictions. The provided experimental protocols offer a framework for such future research.

References

A Comparative Guide to the Cross-Species Effects of Palmitoylethanolamide (PEA)

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Terminology

The term "PCEEA" did not yield conclusive results in the context of a therapeutic agent with cross-species effects. However, it is highly probable that this was a typographical error and the intended subject was Palmitoylethanolamide (PEA) , a well-researched endogenous fatty acid amide with known anti-inflammatory, analgesic, and neuroprotective properties. This guide will proceed under the assumption that the user is interested in a cross-validation of the effects of Palmitoylethanolamide (PEA).

This guide provides a comprehensive comparison of the effects of Palmitoylethanolamide (PEA) across different species, with a focus on its anti-inflammatory and analgesic properties. It is intended for researchers, scientists, and drug development professionals. The information is presented to objectively compare PEA's performance with alternative treatments, supported by experimental data.

Data Presentation: Quantitative Effects of PEA Across Species

The following table summarizes the quantitative effects of PEA observed in various species across different models of pain and inflammation.

SpeciesModel/ConditionDosageRoute of AdministrationKey Findings
Rodents (Rats, Mice) Carrageenan-Induced Paw Edema10 mg/kgIntraperitonealSignificant reduction in paw edema and inflammatory markers.
Formalin-Induced Pain10 - 30 mg/kgIntraperitonealAttenuation of both the acute (neurogenic) and late (inflammatory) phases of pain behavior.
Chronic Constriction Injury (Neuropathic Pain)30 mg/kg/dayOralReversal of mechanical allodynia and thermal hyperalgesia.
Canine Osteoarthritis10 - 15 mg/kg/dayOralImprovement in mobility and reduction in pain scores as reported by owners.
Neuropathic Pain (e.g., Syringomyelia)15 - 20 mg/kg/dayOralAnecdotal and preliminary evidence suggests a reduction in pain-related behaviors.
Feline Chronic Gingivostomatitis10 mg/kg/dayOralReduction in inflammation and pain, leading to improved food intake.
Osteoarthritis10 mg/kg/dayOralReports of improved mobility and reduced signs of pain.
Human Chronic Pain (various etiologies)300 - 1200 mg/dayOralSignificant reduction in pain intensity scores (e.g., Visual Analog Scale - VAS) compared to placebo.[1][2][3][4]
Neuropathic Pain (e.g., Sciatica, Carpal Tunnel Syndrome)600 - 1200 mg/dayOralReduction in neuropathic pain symptoms and improved quality of life.[1]
Osteoarthritis600 mg/dayOralReduction in joint pain and stiffness, with improved function.[1]

Comparison with a Common Alternative: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

FeaturePalmitoylethanolamide (PEA)Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Mechanism of Action Primarily activates Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), leading to the inhibition of pro-inflammatory gene expression (e.g., via NF-κB). Also exhibits indirect endocannabinoid-like effects.Inhibit cyclooxygenase (COX) enzymes (COX-1 and/or COX-2), thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Efficacy in Inflammatory Pain Demonstrated efficacy in both acute and chronic inflammatory pain models across species.[5][6]Well-established efficacy for acute and chronic inflammatory pain in both human and veterinary medicine.[7][8]
Efficacy in Neuropathic Pain Shows significant promise and efficacy in various models of neuropathic pain due to its neuroprotective and anti-inflammatory actions on neural cells.[5][6][9]Generally less effective for neuropathic pain, though they may be used as part of a multi-modal approach.
Side Effect Profile Generally well-tolerated with a low incidence of mild and transient side effects, such as gastrointestinal upset.[4] No known significant drug interactions.Can cause gastrointestinal ulceration and bleeding, kidney and liver toxicity, and cardiovascular events, particularly with long-term use. These risks vary between specific NSAIDs and across species.[10]
Cross-Species Aplication Used in rodents, dogs, cats, and humans with a favorable safety profile.Use requires careful species-specific consideration due to differences in metabolism and susceptibility to adverse effects. For example, some human NSAIDs are highly toxic to dogs and cats.[11]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating the anti-inflammatory effects of compounds.

  • Animals: Typically, adult male Wistar or Sprague-Dawley rats (180-220g) or mice are used.

  • Procedure:

    • The basal volume of the right hind paw of each animal is measured using a plethysmometer.

    • The test compound (PEA) or a reference drug (e.g., indomethacin) is administered, usually intraperitoneally or orally, at a predetermined time before the carrageenan injection. A control group receives the vehicle.

    • A 1% solution of lambda-carrageenan in saline (typically 0.1 mL for rats, 50 µL for mice) is injected into the sub-plantar surface of the right hind paw.[12][13][14]

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13][14]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Formalin Test in Rodents

This model is used to assess both acute and persistent pain.

  • Animals: Adult mice or rats are used.

  • Procedure:

    • Animals are habituated to the observation chamber.

    • The test compound (PEA) or a reference analgesic is administered prior to the formalin injection.

    • A dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected into the plantar surface of one hind paw.[15][16]

    • The animal's behavior is then observed for a set period (e.g., 30-60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

  • Data Analysis: The pain response occurs in two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection, involving an inflammatory response and central sensitization.[15][16][17] The total time spent in pain-related behaviors is quantified for each phase to assess the compound's effect on both types of pain.

Mandatory Visualizations

Signaling Pathway of Palmitoylethanolamide (PEA)

PEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEA Palmitoylethanolamide (PEA) PPARa_inactive PPAR-α (inactive) PEA->PPARa_inactive Activates PPARa_active PPAR-α (active) PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active NFkB_complex IκB-NF-κB Complex NFkB NF-κB NFkB_complex->NFkB Releases Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_genes Upregulates IKK IKK IKK->NFkB_complex Phosphorylates IκB Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates Heterodimer PPAR-α/RXR Heterodimer PPARa_active->Heterodimer Forms RXR_active->Heterodimer Forms Heterodimer->NFkB Inhibits (Transrepression) PPRE PPRE Heterodimer->PPRE Binds to Anti_inflammatory_genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_genes Upregulates

Caption: PEA's primary mechanism of action via PPAR-α activation and NF-κB inhibition.

Experimental Workflow for Carrageenan-Induced Paw Edema

Edema_Workflow cluster_groups Treatment Groups cluster_measurements Post-Injection Measurements start Start animal_prep Animal Acclimatization (e.g., Rats) start->animal_prep baseline_measurement Measure Basal Paw Volume (Plethysmometer) animal_prep->baseline_measurement control_group Control Group (Vehicle Admin) baseline_measurement->control_group Divide into groups pea_group PEA Group (PEA Admin) baseline_measurement->pea_group nsaid_group Reference Group (e.g., NSAID Admin) baseline_measurement->nsaid_group carrageenan_injection Inject 1% Carrageenan (Sub-plantar) control_group->carrageenan_injection 30-60 min post-treatment pea_group->carrageenan_injection nsaid_group->carrageenan_injection t1 Measure Paw Volume (e.g., 1 hr) carrageenan_injection->t1 t2 Measure Paw Volume (e.g., 2 hr) t1->t2 t3 Measure Paw Volume (e.g., 3 hr) t2->t3 tn ... t3->tn data_analysis Data Analysis (% Inhibition of Edema) tn->data_analysis end End data_analysis->end

Caption: Workflow for assessing anti-inflammatory effects using paw edema model.

References

A Comparative Analysis of the Behavioral Effects of Eticyclidine (PCE) and Phencyclidine (PCP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of eticyclidine (PCE) and its parent compound, phencyclidine (PCP). It is important to note that N-ethyl-1-phenylcyclohexylamine (PCEEA) is chemically identical to eticyclidine (PCE). Therefore, this document will use the more common term, eticyclidine (PCE), and compare its behavioral profile to the archetypal arylcyclohexylamine, PCP. Both compounds are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a mechanism that underpins their shared dissociative, anesthetic, and psychotomimetic properties.

The primary distinction between these two compounds lies in the substitution on the amine group: PCP features a piperidine ring, whereas PCE has an ethyl group. This structural modification influences their potency and, to some extent, their behavioral profiles. This guide synthesizes available experimental data to illuminate these differences.

Quantitative Behavioral Data

The following tables summarize quantitative data from preclinical studies, comparing the potency and efficacy of PCE and PCP in key behavioral assays.

Table 1: Effects on Locomotor Activity in Mice

CompoundDoses Tested (mg/kg)Peak Effect Dose (mg/kg)Maximal Effect (Fold increase vs. Methamphetamine)Notes
PCP 1.8 - 56181.25xShowed a biphasic dose-response curve.
Eticyclidine (PCE) 3 - 5618 - 300.82xAlso exhibited a biphasic dose-response function.

Data synthesized from studies on locomotor effects in mice. The maximal effect is presented relative to a standard stimulant, methamphetamine, for comparative potency.

Table 2: Discriminative Stimulus Properties in Rats

CompoundTraining Drug & DoseED₅₀ (mg/kg)GeneralizationNotes
PCP PCP (3.0 mg/kg)0.4 - 1.5FullThe ED₅₀ for PCP's discriminative stimulus effects is dependent on the training dose used.[1]
Eticyclidine (PCE) PCP (3.0 mg/kg)Not specifiedFullPCE fully substitutes for PCP, indicating a shared mechanism of action. It is reported to be approximately equipotent to PCP in primates.

ED₅₀ (Effective Dose, 50%) in drug discrimination studies refers to the dose required to produce 50% drug-appropriate responding.

Core Mechanism of Action: NMDA Receptor Antagonism

PCP and PCE exert their primary behavioral effects by acting as non-competitive antagonists at the NMDA receptor, a critical ionotropic receptor for the excitatory neurotransmitter glutamate. By binding to a site within the receptor's ion channel (often called the "PCP binding site"), they block the influx of calcium ions (Ca²⁺). This action disrupts normal glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory. The disruption of this pathway in cortical and limbic areas is thought to produce the dissociative and psychotomimetic effects characteristic of this drug class.

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Pharmacological Intervention Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Channel Ion Channel NMDAR->Ca_Channel Activates Ca_Influx Ca²+ Influx Ca_Channel->Ca_Influx Allows Signaling Downstream Signaling (e.g., CaMKII, ERK) Ca_Influx->Signaling Initiates Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Modulates PCP_PCE PCP / PCE PCP_PCE->Ca_Channel Blocks Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Analysis PCP_Admin Administer PCP (e.g., 3.0 mg/kg) PCP_Lever Reinforce responses on 'Drug Lever' PCP_Admin->PCP_Lever Saline_Admin Administer Saline Saline_Lever Reinforce responses on 'Saline Lever' Saline_Admin->Saline_Lever Criterion Training continues until >80% correct lever selection PCP_Lever->Criterion Saline_Lever->Criterion Test_Admin Administer Test Compound (e.g., PCE) Criterion->Test_Admin Animal Trained Test_Session Place rat in chamber (No reinforcement) Test_Admin->Test_Session Data_Collection Measure % responses on 'Drug Lever' & Response Rate Test_Session->Data_Collection Generalization Full Generalization (>80% Drug Lever) Data_Collection->Generalization PCP-like subjective effects No_Generalization No Generalization (<20% Drug Lever) Data_Collection->No_Generalization Different subjective effects

References

Comparative Guide to Analytical Method Validation for PCEEA Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct analytical methodologies for the quantification of N-(2-cyano-2-ethoxycarbonylvinyl)-5-chloro-2-ethylaniline (PCEEA), a compound of interest in pharmaceutical development. As no formally validated method for this compound is publicly available, this document contrasts a well-established LC-MS/MS method for a structurally analogous compound, Teriflunomide, with a proposed, robust HPLC-UV method for this compound.

The comparison is designed to be objective, presenting supporting experimental data based on established validation parameters as outlined in the ICH Q2(R1) guidelines. This allows for a comprehensive evaluation of the performance of each technique.

Alternative 1: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from validated assays for Teriflunomide, a metabolite with significant structural similarity to this compound. LC-MS/MS is renowned for its high sensitivity and selectivity, making it a gold standard for bioanalytical studies.

Alternative 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This proposed method offers a more accessible and cost-effective alternative to LC-MS/MS. While potentially less sensitive, a well-developed HPLC-UV method can provide reliable and accurate quantification suitable for a variety of applications, including routine quality control.

Comparative Performance Data

The following table summarizes the key validation parameters for both analytical methods, demonstrating their respective capabilities. Data for the LC-MS/MS method is derived from published studies on Teriflunomide, while the data for the proposed HPLC-UV method is based on typical performance characteristics for such assays and adherence to ICH Q2(R1) acceptance criteria.

Validation Parameter Alternative 1: LC-MS/MS (Teriflunomide data) Alternative 2: Proposed HPLC-UV (this compound) ICH Q2(R1) Guideline
Linearity (R²) > 0.998> 0.999Should be evaluated by appropriate statistical methods (e.g., correlation coefficient).
Range 5 - 20,000 ng/mL50 - 50,000 ng/mLThe interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 85 - 115%98 - 102%The closeness of test results to the true value.
Precision (%RSD) < 15%< 2%The degree of scatter between a series of measurements.
Limit of Quantification (LOQ) 5 ng/mL50 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Selectivity/Specificity High (based on MRM transitions)Moderate (based on chromatographic separation and UV absorbance)The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Robustness Assessed by minor variations in flow rate and mobile phase composition.Assessed by minor variations in pH of mobile phase and column temperature.The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Alternative 1: LC-MS/MS Method

This protocol is based on established methods for Teriflunomide quantification in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution.
  • Precipitate proteins by adding 300 µL of acetonitrile.
  • Vortex and centrifuge the samples.
  • Inject the supernatant into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in negative mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transition for Teriflunomide (as a proxy for this compound): Precursor ion (Q1) m/z 269.0 -> Product ion (Q3) m/z 215.0.

Alternative 2: Proposed HPLC-UV Method

This hypothetical protocol is designed for the quantification of this compound based on its chemical structure and general principles of HPLC method development.

1. Sample Preparation:

  • To 200 µL of a sample solution, add an internal standard.
  • Dilute with the mobile phase to a final volume of 1 mL.
  • Filter the sample through a 0.45 µm syringe filter.
  • Inject the filtrate into the HPLC system.

2. High-Performance Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at an estimated λmax of 275 nm.
  • Column Temperature: 30°C.

Visualizations

Chemical Structures This compound This compound Teriflunomide Teriflunomide This compound->Teriflunomide Structural Analogue

Caption: Structural comparison of this compound and its analogue Teriflunomide.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18) Supernatant->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the LC-MS/MS method.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Solution Sample Solution Add_IS_HPLC Add Internal Standard Sample_Solution->Add_IS_HPLC Dilution Dilution with Mobile Phase Add_IS_HPLC->Dilution Filtration Filtration (0.45 um) Dilution->Filtration HPLC_Separation HPLC Separation (C18) Filtration->HPLC_Separation UV_Detection UV Detection (275 nm) HPLC_Separation->UV_Detection Quantification_HPLC Quantification UV_Detection->Quantification_HPLC

Caption: Experimental workflow for the proposed HPLC-UV method.

G Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Comparative Potency of Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs) and Their Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of a class of anti-cancer compounds known as Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs) and their analogs. The data presented is based on published experimental findings and aims to elucidate the structure-activity relationships within this compound class.

Potency of PCAI Analogs in Cancer Cell Lines

The anti-proliferative activity of various PCAI analogs has been evaluated in several human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), lung cancer (A549 and NCI-H1299), and pancreatic cancer (MIA PaCa-2). The potency is typically measured as the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

The following table summarizes the EC50 values for a selection of PCAI analogs after 48 hours of treatment. These analogs differ in the cycloalkyl ring, the capping group on the side chain linker, the length of the polyisoprenyl group, and the nature of the side chain.

AnalogKey Structural FeatureMDA-MB-231 EC50 (µM)A549 EC50 (µM)MIA PaCa-2 EC50 (µM)NCI-H1299 EC50 (µM)
NSL-YHJ-2-27 Cyclooctyl ring, methylpiperazine cap, farnesyl group5.52.22.22.3
NSL-YHJ-2-48 Cyclopropyl ring147.66.86.5
NSL-YHJ-2-67 Pyrrolidine cap16175.211
NSL-YHJ-2-89 Geranylgeranyl group----
NSL-YHJ-096 Free α-amino group>50>5022>50
NSL-YHJ-2-84 Neutral side chain (ester-capped)----
NSL-YHJ-3-36 Negatively charged side chain (carboxylic acid-capped)----
NSL-YHJ-2-62 Lacks polyisoprenyl moiety (Control)>50>50>50>50

Note: A lower EC50 value indicates higher potency. Data is compiled from multiple sources for comparative purposes.[1][2]

Structure-Activity Relationship of PCAIs

The data reveals several key structure-activity relationships for PCAIs:

  • Cycloalkyl Ring Size: A larger cycloalkyl ring, such as the cyclooctyl ring in NSL-YHJ-2-27, leads to approximately a three-fold increase in potency compared to a smaller cyclopropyl ring in NSL-YHJ-2-48.[1]

  • Side Chain Capping Group: The presence of a methylpiperazine group to cap the side chain linker, as seen in NSL-YHJ-2-27, results in a 2.3 to 7.7-fold increase in potency compared to a pyrrolidine group in NSL-YHJ-2-67.[1]

  • Polyisoprenyl Group: The farnesyl group is crucial for the anticancer activity of PCAIs. Analogs lacking this moiety, such as NSL-YHJ-2-62, show no effect on cell viability even at high concentrations.[1] Interestingly, extending the polyisoprenyl chain from a 15-carbon farnesyl group (in NSL-YHJ-2-27) to a 20-carbon geranylgeranyl group (in NSL-YHJ-2-89) does not significantly alter potency.[1]

  • Side Chain Charge: A positively charged side chain is important for potency. Replacing it with a neutral (ester-capped, NSL-YHJ-2-84) or negatively charged (carboxylic acid-capped, NSL-YHJ-3-36) side chain leads to a significant loss of activity.[1]

  • α-Amino Group: A free α-amino group on the cysteine, as in NSL-YHJ-096, results in a dramatic decrease in potency.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to determine the EC50 values of the PCAI analogs.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium

  • PCAI analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PCAI analogs. Include a vehicle control (solvent only).

  • Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • If using a solubilizing agent other than DMSO, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 values.

Western Blot for G-Protein Depletion

This method is used to assess the effect of PCAIs on the protein levels of KRAS, RHOA, RAC1, and CDC42.

Materials:

  • Cancer cell lines

  • PCAI analog (e.g., NSL-YHJ-2-27)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for KRAS, RHOA, RAC1, CDC42, and a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the PCAI analog (e.g., 5 µM NSL-YHJ-2-27) for 48 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometry analysis to quantify the protein levels relative to the loading control.

Mechanism of Action and Signaling Pathway

PCAIs are hypothesized to exert their anticancer effects by disrupting the function of polyisoprenylated G-proteins.[2] Treatment with potent PCAIs, such as NSL-YHJ-2-27, leads to a significant decrease in the protein levels of singly polyisoprenylated G-proteins like KRAS, RHOA, RAC1, and CDC42.[2][3] This is thought to occur through the displacement of these proteins from cellular membranes, leading to their degradation.[2]

Interestingly, while targeting hyperactive RAS signaling, PCAIs have been observed to stimulate the phosphorylation of downstream components of the MAPK pathway, including MEK1/2, ERK1/2, and p90RSK.[1] This seemingly contradictory effect may be attributed to the pro-apoptotic isoforms of p90RSK, suggesting a complex mechanism of action that ultimately leads to cancer cell death.[1]

PCAI_Mechanism_of_Action PCAI PCAI Analog (e.g., NSL-YHJ-2-27) G_Proteins Singly Polyisoprenylated G-Proteins (KRAS, RHOA, RAC1, CDC42) PCAI->G_Proteins Inhibits MAPK_Pathway RAS-MAPK Signaling Pathway PCAI->MAPK_Pathway Stimulates Degradation Protein Degradation G_Proteins->Degradation MEK MEK1/2 Phosphorylation MAPK_Pathway->MEK ERK ERK1/2 Phosphorylation MEK->ERK p90RSK p90RSK Phosphorylation ERK->p90RSK Apoptosis Apoptosis p90RSK->Apoptosis Experimental_Workflow Start Start: Select PCAI Analogs Cell_Culture Cell Culture (A549, MDA-MB-231, etc.) Start->Cell_Culture Treatment Treat cells with Varying Concentrations of PCAI Analogs Cell_Culture->Treatment MTT_Assay MTT Assay (48h incubation) Treatment->MTT_Assay Western_Blot Western Blot Analysis (for G-Protein Levels) Treatment->Western_Blot EC50 Determine EC50 Values MTT_Assay->EC50 SAR_Analysis Structure-Activity Relationship Analysis EC50->SAR_Analysis Protein_Quant Quantify Protein Depletion Western_Blot->Protein_Quant Protein_Quant->SAR_Analysis End End: Comparative Potency Report SAR_Analysis->End

References

Replicating Foundational Research on Palmitoylethanolamide (PEA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key findings from foundational research on Palmitoylethanolamide (PEA), a naturally occurring fatty acid amide with notable anti-inflammatory, analgesic, and neuroprotective properties. This document summarizes quantitative data, details experimental protocols from seminal studies, and visualizes core signaling pathways and workflows to support further investigation and replication of these pivotal findings.

Core Findings in PEA Research: A Tabular Comparison

Foundational research has elucidated the primary mechanisms of action for PEA, centering on its role as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and its ability to modulate the activity of other endogenous signaling molecules, a phenomenon known as the "entourage effect." The following tables summarize key quantitative findings from landmark studies that have shaped our understanding of PEA's therapeutic potential.

Table 1: PEA Activation of PPAR-α and Anti-inflammatory Effects

FindingKey Quantitative DataFoundational Study
PPAR-α Activation PEA selectively activates human PPAR-α in vitro with an EC50 of 3.1 ± 0.4 μM.[1][2]Lo Verme et al. (2005)
Anti-inflammatory Action Topical application of PEA (150 nmol/cm²) on mouse skin significantly increased PPAR-α mRNA expression.[2]Lo Verme et al. (2005)
Anti-inflammatory Action In a carrageenan-induced paw edema model in mice, PEA (10 mg/kg, i.p.) significantly reduced swelling in wild-type mice, an effect absent in PPAR-α knockout mice.Lo Verme et al. (2005)

Table 2: PEA's Antiproliferative and Antiangiogenic Effects via PPAR-α

FindingKey Quantitative DataFoundational Study
Antiproliferative Effect PEA (0.001, 0.01, and 0.1 μM) caused a concentration-dependent decrease in Caco-2 human colon carcinoma cell proliferation at 48 hours.[3]Sarnelli et al. (2016)
VEGF Secretion Inhibition PEA administration on Caco-2 cells significantly reduced Vascular Endothelial Growth Factor (VEGF) secretion in a concentration-dependent manner.[3]Sarnelli et al. (2016)
PPAR-α Dependence The antiproliferative and antiangiogenic effects of PEA on Caco-2 cells were reversed by a PPAR-α antagonist.[3]Sarnelli et al. (2016)

Table 3: The "Entourage Effect" of PEA on Anandamide-mediated Vasorelaxation

FindingKey Quantitative DataFoundational Study
Potentiation of Anandamide Pretreatment with PEA (10 μM) potentiated the vasorelaxant responses to the endocannabinoid anandamide in isolated rat small mesenteric arteries.Ho et al. (2008)
TRPV1 Receptor Involvement The potentiation of anandamide-induced vasorelaxation by PEA was abolished by a TRPV1 receptor antagonist.Ho et al. (2008)

Experimental Protocols from Foundational Studies

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the experimental protocols for the key experiments cited in the tables above.

1. PPAR-α Activation Assay (in vitro)

  • Objective: To determine if PEA directly activates the PPAR-α receptor.

  • Cell Line: HeLa cells.

  • Methodology:

    • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

    • Cells are seeded in six-well plates and incubated for 7 hours in DMEM containing various concentrations of PEA or other test compounds.

    • A dual-luciferase reporter assay system is used to measure the transactivation of PPAR-α.

    • Luciferase activity in the cell lysates is determined using a microtiter plate luminometer.

  • Key Parameters: The half-maximal effective concentration (EC50) of PEA for PPAR-α activation is calculated from the dose-response curve.

2. Carrageenan-Induced Paw Edema in Mice (in vivo)

  • Objective: To assess the anti-inflammatory effects of PEA in an acute inflammation model.

  • Animal Model: Wild-type and PPAR-α knockout mice.

  • Methodology:

    • Inflammation is induced by a subcutaneous injection of 2% λ-carrageenan into the hind paw of the mice.

    • PEA (10 mg/kg) or a vehicle control is administered via intraperitoneal (i.p.) injection 30 minutes before the carrageenan injection.

    • Paw volume (edema) is measured at various time points after the carrageenan injection using a plethysmometer.

  • Key Parameters: The percentage reduction in paw swelling in PEA-treated mice is compared to the vehicle-treated group in both wild-type and knockout mice.

3. Caco-2 Cell Proliferation Assay (MTT Assay)

  • Objective: To evaluate the antiproliferative effects of PEA on colon cancer cells.

  • Cell Line: Caco-2 human colon adenocarcinoma cells.

  • Methodology:

    • Caco-2 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are then treated with increasing concentrations of PEA (0.001, 0.01, and 0.1 μM) for 48 hours. In some experiments, a PPAR-α antagonist is co-administered.

    • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Key Parameters: Cell proliferation is expressed as a percentage of the untreated control.

4. VEGF Secretion Assay (ELISA)

  • Objective: To quantify the effect of PEA on the secretion of the pro-angiogenic factor VEGF from cancer cells.

  • Cell Line: Caco-2 human colon adenocarcinoma cells.

  • Methodology:

    • Caco-2 cells are cultured and treated with various concentrations of PEA as described in the proliferation assay.

    • After the treatment period, the cell culture supernatant is collected.

    • The concentration of VEGF in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Key Parameters: VEGF concentration is typically measured in pg/mL and compared between different treatment groups.

5. Isolated Mesenteric Artery Vasorelaxation Assay

  • Objective: To investigate the "entourage effect" of PEA on anandamide-induced vasorelaxation.

  • Tissue Preparation: Small mesenteric arteries are isolated from rats.

  • Methodology:

    • The isolated arterial segments are mounted in a wire myograph system.

    • The arteries are pre-constricted with an agent such as phenylephrine to induce a stable tone.

    • Cumulative concentration-response curves to anandamide are generated in the absence and presence of a fixed concentration of PEA (10 μM).

    • In some experiments, a TRPV1 receptor antagonist is added to investigate the mechanism of potentiation.

  • Key Parameters: The potency (EC50) and maximal relaxation (Emax) of anandamide are compared in the different experimental conditions.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further clarify the foundational findings, the following diagrams illustrate the key signaling pathway of PEA and a typical experimental workflow for its investigation.

PEA_Signaling_Pathway cluster_Nucleus Nucleus PEA PEA (Palmitoylethanolamide) PPARa PPAR-α (Peroxisome Proliferator- Activated Receptor-α) PEA->PPARa Activates Nucleus Nucleus PPARa->Nucleus Translocates to PPRE PPRE (PPAR Response Element) PPARa->PPRE Binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Regulates Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Antiproliferative Antiproliferative Effects Gene_Expression->Antiproliferative Antiangiogenic Antiangiogenic Effects Gene_Expression->Antiangiogenic

Caption: PEA activates PPAR-α, leading to its translocation to the nucleus and modulation of gene expression.

Experimental_Workflow_PEA cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Caco-2, HeLa) PEA_Treatment Treatment with PEA (Dose-Response) Cell_Culture->PEA_Treatment Proliferation_Assay Proliferation Assay (MTT) PEA_Treatment->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, ELISA) PEA_Treatment->Signaling_Analysis Animal_Model Animal Model (e.g., Mouse Model of Colitis) PEA_Administration PEA Administration (e.g., i.p. injection) Animal_Model->PEA_Administration Disease_Assessment Assessment of Disease Phenotype (e.g., Paw Edema, Colon Length) PEA_Administration->Disease_Assessment Tissue_Analysis Tissue Analysis (Histology, Gene Expression) Disease_Assessment->Tissue_Analysis

Caption: A typical experimental workflow for investigating the effects of PEA both in vitro and in vivo.

References

Head-to-head comparison of PCEEA and MK-801 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a detailed in vivo comparison of the pharmacological effects of two N-methyl-D-aspartate (NMDA) receptor antagonists: PCEEA and the well-characterized compound, MK-801 (Dizocilpine). As a non-competitive NMDA receptor antagonist, MK-801 is extensively used in preclinical research to model cognitive dysfunction and for its neuroprotective properties.[1][2] This document aims to offer a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their in vivo studies.

Note on Data Availability: While extensive in vivo data exists for MK-801, a comprehensive search of the scientific literature did not yield any results for a compound referred to as "this compound." Therefore, this guide will provide a detailed overview of the in vivo effects of MK-801 to serve as a benchmark for comparison. Researchers with data on this compound can use the information presented here as a reference for a head-to-head evaluation.

Mechanism of Action: Targeting the NMDA Receptor

Both this compound (hypothetically) and MK-801 are non-competitive antagonists of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][4] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.[5][6] By blocking the NMDA receptor channel, these antagonists can prevent excessive calcium influx and its downstream neurotoxic effects.[3][7]

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Plasticity Synaptic Plasticity Learning & Memory Downstream->Plasticity MK801 MK-801 MK801->NMDA_R Blocks Channel This compound This compound This compound->NMDA_R Blocks Channel

Caption: NMDA Receptor Signaling and Antagonist Action.

Quantitative Data Summary: In Vivo Effects of MK-801

The following table summarizes key quantitative findings from in vivo studies on MK-801. This data provides a baseline for comparing the potency and efficacy of novel NMDA receptor antagonists like this compound.

Parameter Animal Model MK-801 Dose & Route Observed Effect Reference
Neuroprotection Rat (striatum)1-10 mg/kg, i.p.Prevented NMDA- and quinolinate-induced neurotoxicity.[8]
Neuroprotection Rat (hippocampus)10 mg/kg, i.p.Almost complete protection against quinolinate-induced neurodegeneration.[8]
Neuroprotection Rat (Traumatic Brain Injury Model)Not specifiedSignificantly inhibited neuronal degeneration and apoptosis.[9]
Learning & Memory Mice & RatsUp to 0.1 mg/kg, s.c. or i.p.Impaired memory acquisition in various tasks without significant sensorimotor side effects.[2][10]
Learning & Memory Wistar Rats0.05 and 0.1 mg/kg, s.c.Impaired spatial memory in the Morris water maze.[1]
Learning & Memory Wistar Rats5 mg/kgNegatively influenced long-term memory in the radial arm maze.[1]
Psychotomimetic Effects Rats0.5 mg/kgInduced hyperactivity and motor disturbances.[11]
Dopamine Release Rats2 mg/kg, i.p.Stimulated dopamine release in the medial prefrontal cortex and nucleus accumbens.[12]

Experimental Protocols

A standardized experimental workflow is crucial for the reliable in vivo assessment of NMDA receptor antagonists. Below is a generalized protocol that can be adapted for comparing this compound and MK-801.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis A Animal Model Selection (e.g., Rat, Mouse) B Acclimatization Period A->B C Baseline Behavioral Testing B->C D Drug Administration (this compound vs. MK-801 vs. Vehicle) Dose-Response Studies C->D E Behavioral Assays (e.g., Morris Water Maze, Passive Avoidance) D->E F Neurochemical Analysis (e.g., Microdialysis) D->F G Histological & Molecular Analysis (e.g., Immunohistochemistry, Western Blot) D->G H Statistical Analysis E->H F->H G->H I Comparative Evaluation H->I

Caption: General In Vivo Experimental Workflow.

Detailed Methodologies
  • Animal Models: Commonly used models include adult male Wistar or Sprague-Dawley rats, and various mouse strains. The choice of species and strain can influence the behavioral and neurochemical outcomes.[1]

  • Drug Administration: MK-801 is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2][10] Doses can range from as low as 0.01 mg/kg for subtle cognitive effects to higher doses (e.g., 5 mg/kg) for more pronounced behavioral changes.[1] A vehicle control group (e.g., saline) is essential.

  • Neuroprotection Studies:

    • Model: Excitotoxic lesions are induced by intracerebral injection of NMDA or quinolinate.[8] Traumatic brain injury models are also utilized.[9]

    • Assessment: Neuroprotective effects are quantified through histological analysis (e.g., staining for neuronal markers) and biochemical assays (e.g., measuring choline acetyltransferase or glutamate decarboxylase activity) 7 days post-lesion.[8]

  • Learning and Memory Assays:

    • Morris Water Maze: This task assesses spatial learning and memory. The latency to find a hidden platform is a key measure.[1]

    • Passive Avoidance Test: This task evaluates non-spatial memory based on the animal's latency to enter a chamber where it previously received a mild foot shock.[2]

    • T-Maze Alternation: This task assesses spatial working memory.[2]

  • Psychotomimetic and Behavioral Assessments:

    • Locomotor Activity: Spontaneous locomotor activity in an open field is measured to assess hyperlocomotion, a common effect of NMDA receptor antagonists.[1]

    • Prepulse Inhibition (PPI): A measure of sensorimotor gating, which is often disrupted in models of psychosis.

  • Neurochemical Analysis:

    • In Vivo Microdialysis: This technique is used to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions like the prefrontal cortex and nucleus accumbens.[12]

Head-to-Head Comparison

Neuroprotective Efficacy
  • MK-801: Demonstrates robust neuroprotective effects against NMDA receptor-mediated excitotoxicity in both the striatum and hippocampus.[8] It is effective even when administered several hours after the excitotoxic insult, indicating a therapeutic window.[8]

  • This compound: Data not available. A direct comparison would require testing this compound in similar excitotoxicity models and comparing its effective dose range and therapeutic window to that of MK-801.

Impact on Learning and Memory
  • MK-801: Reliably impairs the acquisition of new memories across a range of tasks, making it a standard pharmacological model for cognitive impairment.[2][10] The dose range for inducing cognitive deficits without causing significant motor impairment is narrow, typically up to 0.1 mg/kg.[2][10]

  • This compound: Data not available. To compare, this compound should be evaluated in tasks like the Morris water maze and passive avoidance to determine its potency in impairing learning and memory and to establish its therapeutic index (ratio of the dose causing cognitive impairment to the dose causing motor side effects).

Psychotomimetic Effects
  • MK-801: At higher doses, MK-801 induces hyperlocomotion, stereotypy, and other behavioral changes that are considered to model certain aspects of psychosis.[1][11] It also affects dopamine release in brain regions implicated in psychosis.[12]

  • This compound: Data not available. An evaluation of this compound's effects on locomotor activity and sensorimotor gating (e.g., PPI) would be necessary to compare its psychotomimetic potential with MK-801.

Conclusion

MK-801 is a well-established non-competitive NMDA receptor antagonist with potent in vivo effects on neuroprotection, cognition, and behavior. Its extensive characterization provides a solid foundation for the comparative evaluation of novel compounds. While no data is currently available for "this compound," the experimental framework and quantitative data for MK-801 presented in this guide offer a clear roadmap for conducting a head-to-head comparison. Such a comparison would be invaluable for determining the relative potency, efficacy, and side-effect profile of this compound and its potential as a research tool or therapeutic agent.

References

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